NEO 376
説明
Structure
3D Structure
特性
IUPAC Name |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQHUPRBBCQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496921-73-4 | |
| Record name | NEO-376 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496921734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEO-376 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJL44YTX8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of GC376: A Covalent Inhibitor of Viral 3C-like Protease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV-2, the causative agent of COVID-19.[1][2] This dipeptide-based protease inhibitor acts as a prodrug, converting to its active aldehyde form, GC373, to exert its antiviral effects.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of GC376, detailing its molecular interactions, inhibitory activity, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Covalent Inhibition of 3C-like Protease (3CLpro)
The primary molecular target of GC376 is the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme crucial for viral replication.[1][5] This protease is responsible for the cleavage of viral polyproteins into functional proteins required for the assembly of new viral particles.[5] The structure of 3CLpro is highly conserved across various coronaviruses, which accounts for the broad-spectrum activity of GC376.[1]
GC376 is administered as a bisulfite adduct of the aldehyde GC373, which enhances its stability.[2] Upon entering the body, it is converted to its active aldehyde form, GC373.[3][4] The aldehyde group of GC373 then forms a covalent bond with the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro) in the active site of the 3CLpro.[2][6] This covalent modification results in the formation of a hemithioacetal, which effectively and irreversibly blocks the enzymatic activity of the protease.[6] By inhibiting 3CLpro, GC376 prevents the processing of the viral polyprotein, thereby halting viral replication and maturation.[5]
Quantitative Inhibitory Activity
The inhibitory potency of GC376 and its active form, GC373, has been quantified against various viral proteases and in cell-based assays. The following table summarizes key inhibitory concentrations (IC50) and dissociation constants (KD).
| Virus/Protease | Inhibitor | Parameter | Value | Assay Type | Reference |
| SARS-CoV-2 Mpro | GC376 | IC50 | 0.89 μM | FRET Assay | [6] |
| SARS-CoV-2 Mpro | GC376 | KD | 1.6 μM | Isothermal Titration Calorimetry (ITC) | [6] |
| SARS-CoV-2 | GC376 | EC50 | 3.37 μM | Plaque Reduction Assay (Vero E6 cells) | [1] |
| SARS-CoV-2 | GC376 | EC50 | 0.70 μM | Antiviral Assay (Vero cells) | [7] |
| PEDV 3CLpro | GC376 | IC50 | ~1.11 μM | Not Specified | [8] |
| TGEV | GC376 sodium | IC50 | 0.15 μM | Not Specified | [9] |
| FIPV | GC376 sodium | IC50 | 0.2 μM | Not Specified | [9] |
| PTV | GC376 sodium | IC50 | 0.15 μM | Not Specified | [9] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Enzymatic Assay
This assay is utilized to determine the in vitro inhibitory activity of compounds against the viral protease.
-
Reagents and Materials:
-
Purified recombinant 3CLpro/Mpro.
-
A fluorogenic substrate peptide that is cleaved by the protease, separating a quencher and a fluorophore.
-
GC376 or other test inhibitors.
-
Assay buffer.
-
96-well black plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
The 3CLpro enzyme is incubated with varying concentrations of GC376 in the assay buffer for a defined period (e.g., 30 minutes at 37°C) in the wells of a 96-well plate.[9]
-
The fluorogenic substrate is then added to initiate the enzymatic reaction.[9]
-
The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.[9]
-
The rate of substrate cleavage is proportional to the fluorescence signal.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.
-
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
-
Reagents and Materials:
-
Procedure:
-
Vero E6 cells are seeded in multi-well plates and grown to confluence.[8]
-
The cells are then infected with a known amount of the virus.[8]
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of GC376.[8]
-
The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).
-
The cell monolayer is then fixed and stained with crystal violet to visualize the plaques (areas of cell death caused by the virus).
-
The number of plaques is counted for each inhibitor concentration.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is determined.
-
Visualizations
Caption: Mechanism of action of GC376.
Caption: Workflow for a FRET-based enzymatic assay.
Caption: Workflow for a plaque reduction assay.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Abstract GC376 is a potent, dipeptide-based preclinical antiviral agent that functions as a competitive inhibitor of the coronavirus main protease (Mpro or 3CLpro). As a prodrug of the aldehyde GC373, it demonstrates broad-spectrum activity by covalently binding to the catalytic cysteine residue of Mpro, an enzyme essential for viral replication. This mechanism effectively halts the processing of viral polyproteins, thereby inhibiting the proliferation of a wide range of coronaviruses, including those responsible for Feline Infectious Peritonitis (FIP), SARS-CoV, MERS-CoV, and SARS-CoV-2. While GC376 has shown remarkable success in treating FIP in cats, its efficacy in rodent models for SARS-CoV-2 has been more modest, highlighting both its potential as a lead compound and the need for further optimization. This document provides a comprehensive technical overview of GC376, detailing its mechanism of action, summarizing quantitative in vitro and in vivo data, and outlining key experimental protocols for its evaluation.
Introduction
The global health landscape has been significantly shaped by outbreaks of pathogenic coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and the causative agent of the COVID-19 pandemic, SARS-CoV-2. These viruses underscore the urgent need for broad-spectrum antiviral therapeutics. A highly conserved and validated therapeutic target among coronaviruses is the main protease, also known as 3C-like protease (Mpro/3CLpro).[1] This enzyme plays a critical role in the viral life cycle by cleaving two large polyproteins, pp1a and pp1ab, into functional non-structural proteins (NSPs) that are essential for viral replication and transcription.[2][3]
GC376 is a dipeptidyl bisulfite adduct prodrug that is converted to its active aldehyde form, GC373, under physiological conditions.[4] It was initially developed as a potent inhibitor of the Feline Infectious Peritonitis Virus (FIPV) Mpro and has demonstrated significant therapeutic success in treating this otherwise fatal disease in cats.[5][6] Given the structural conservation of Mpro across different coronaviruses, GC376 has been investigated as a broad-spectrum inhibitor, showing potent activity against SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][6][7]
Mechanism of Action
The antiviral activity of GC376 is rooted in its targeted inhibition of the coronavirus main protease (Mpro). The process begins with the intracellular conversion of the GC376 prodrug to its active aldehyde form, GC373.[4]
-
Prodrug Conversion : GC376, a bisulfite adduct, is designed for improved stability and solubility. In vivo, it reverts to GC373, which contains a reactive aldehyde warhead.[4]
-
Competitive Inhibition : GC373 acts as a competitive inhibitor, mimicking the dipeptide substrate of the Mpro. It fits into the enzyme's substrate-binding pocket.[1]
-
Covalent Bonding : The aldehyde group of GC373 forms a covalent hemithioacetal bond with the sulfur atom of the catalytic cysteine residue (Cys145) in the Mpro active site.[1][8][9]
-
Inactivation of Mpro : This covalent modification effectively and reversibly inactivates the enzyme, preventing it from cleaving the viral polyproteins (pp1a/pp1ab).
-
Replication Arrest : Without the functional NSPs produced by Mpro cleavage, the virus cannot assemble its replication-transcription complex, and viral replication is halted.[1]
Crystal structure analyses of SARS-CoV-2 Mpro in complex with GC376 have confirmed that the inhibitor binds to the substrate-binding site and covalently links to Cys145, providing a clear structural basis for its inhibitory mechanism.[1][8]
In Vitro Efficacy and Specificity
GC376 has demonstrated potent and broad-spectrum antiviral activity against a variety of coronaviruses in cell-based and enzymatic assays. Its efficacy is measured by its half-maximal effective concentration (EC50) in inhibiting viral replication and its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the purified Mpro enzyme.
Data Presentation
The following tables summarize the quantitative data for GC376's in vitro activity.
Table 1: In Vitro Antiviral Activity (EC50) of GC376 against Coronaviruses
| Virus | Cell Line | EC50 (µM) | Reference(s) |
|---|---|---|---|
| SARS-CoV-2 | Vero E6 | 0.18 | [8] |
| SARS-CoV-2 | Vero E6 | 0.70 | [9] |
| SARS-CoV-2 | Various | 0.5 - 3.4 | [2] |
| SARS-CoV-2 | Vero | 2.19 - 3.37 | [10] |
| FIPV | CRFK | 0.406 | [11] |
| MERS-CoV | Vero | ~0.5 (analogs) |[12] |
Table 2: Mpro Enzyme Inhibition Constants (IC50/Ki) for GC376
| Virus Mpro | Constant | Value | Reference(s) |
|---|---|---|---|
| SARS-CoV-2 | IC50 | 0.03 µM | [13] |
| SARS-CoV-2 | IC50 | 0.19 ± 0.04 µM | [12] |
| SARS-CoV-2 | IC50 | 0.89 µM | [1] |
| SARS-CoV-2 | IC50 | 1.5 µM | [8] |
| SARS-CoV-2 | Ki | 40 nM | [5] |
| SARS-CoV | Ki | 20 nM | [5] |
| FIPV | Ki | 2.1 nM | [5] |
| MERS-CoV | IC50 | 2.16-fold higher than FIPV |[6] |
Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of GC376
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
|---|---|---|---|
| Vero E6 | > 200 | > 1111 (based on EC50 of 0.18 µM) | [8] |
| Various | > 200 | > 200 (for derivatives) | [4] |
| Vero | > 100 | > 29 - 45 (based on EC50 range) |[10] |
The high CC50 values indicate low cytotoxicity, and the resulting high Selectivity Index underscores GC376's specificity for viral targets over host cells.
In Vivo Studies
The promising in vitro profile of GC376 led to its evaluation in animal models for coronavirus diseases.
-
Feline Infectious Peritonitis (FIP): In its most significant success, GC376 demonstrated the ability to reverse the progression of FIP in both experimentally and naturally infected cats.[5][6] Treatment regimens, typically around 10-15 mg/kg administered subcutaneously twice daily, led to remission in a majority of treated animals, establishing a benchmark for Mpro inhibitor efficacy in a clinical setting.[14]
-
SARS-CoV-2 (K18-hACE2 Mouse Model): The in vivo efficacy of GC376 against SARS-CoV-2 was evaluated in transgenic mice expressing the human ACE2 receptor.[2][15] While treatment did not significantly improve overall clinical symptoms or survival rates, it did lead to positive virological outcomes.[2][16] Notably, GC376 treatment resulted in milder tissue lesions, reduced inflammation, and significantly lower viral loads, particularly in the brain, where a 5-log reduction was observed in mice challenged with a low virus dose.[2][17] A slight improvement in survival (from 0% to 20%) was noted in mice receiving a high viral dose.[2][18] These findings suggest that while GC376 can act as a SARS-CoV-2 antiviral in vivo, its efficacy is modest and may be limited by factors such as pharmacokinetics.[17]
Table 4: Summary of In Vivo Efficacy Studies of GC376
| Animal Model | Virus | Dose Regimen | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cat | FIPV | 10-15 mg/kg, SC, q12h | Reversal of clinical FIP progression; high remission rate. | [6][14] |
| K18-hACE2 Mouse | SARS-CoV-2 | 20 mg/kg, IP, q12h | Reduced viral loads (especially in brain), milder lesions; no significant improvement in clinical signs or survival. |[2][15][19] |
Pharmacokinetics and Resistance
Pharmacokinetics (PK)
Pharmacokinetic studies have revealed that GC376 is rapidly absorbed after intramuscular or subcutaneous administration but may have limitations in overall bioavailability and tissue distribution.[20]
-
Absorption and Distribution: In mice, peak plasma level was reached at approximately 0.22 hours post-injection.[20] However, studies in rats indicated that the overall in vivo utilization of GC376 is significantly lower than that of the nucleoside analog GS-441524.[20]
-
Brain Penetration: A critical limitation observed in cats is the poor penetration of GC376 into the central nervous system, with brain concentrations reaching only 3% of those in the plasma.[14] This is consistent with the neurological relapses seen in some FIP-treated cats and may explain the more pronounced effect on brain viral loads in mice, where the blood-brain barrier might have been compromised by the infection.
Table 5: Pharmacokinetic Parameters of GC376 in Animal Models
| Species | Administration Route | Tmax (h) | Cmax (µg/mL) | AUC0-t (µg·h/mL) | Reference(s) |
|---|---|---|---|---|---|
| Mouse | Intramuscular | 0.22 ± 0.07 | Not Reported | Not Reported | [20] |
| Rat | Intramuscular | 1.30 ± 0.60 | 12.56 ± 1.90 | 92.14 ± 9.99 |[20] |
Resistance
The prolonged use of any antiviral carries the risk of inducing drug resistance. For Mpro inhibitors, this is a critical consideration. Studies using FIPV passaged in the presence of GC376 have shown that resistance can emerge. Interestingly, the selected mutations were not in the Mpro gene itself but in the nsp12 (RdRp) region at an Mpro cleavage site. This mutation appears to facilitate more efficient cleavage by Mpro, compensating for the inhibitor's presence and conferring resistance.[21] This highlights a novel mechanism of resistance and suggests that combination therapy targeting both Mpro and RdRp could be a robust strategy to prevent the emergence of resistant strains.[7]
Experimental Protocols
Detailed and standardized protocols are essential for the evaluation of antiviral compounds like GC376.
Mpro Inhibition Assay (FRET-based)
This assay quantifies the direct inhibitory effect of a compound on the Mpro enzyme's proteolytic activity.
-
Reagents : Purified recombinant Mpro enzyme, a fluorogenic substrate with a fluorescence resonance energy transfer (FRET) pair (e.g., Abz-SVTLQSG-Tyr(NO2)-R), assay buffer (e.g., 25 mM Bis-Tris, 1 mM DTT, pH 7.0).[5]
-
Procedure : a. Prepare serial dilutions of GC376 in the assay buffer. b. In a 96-well plate, add a fixed concentration of Mpro enzyme (e.g., 50-100 nM). c. Add the GC376 dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.[5] d. Initiate the enzymatic reaction by adding the FRET substrate (e.g., 40 µM). e. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis : Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value using a dose-response curve fit.
Antiviral Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of infectious virus production.
-
Cell Seeding : Seed a confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6- or 12-well plates and incubate overnight.
-
Infection : Remove the culture medium and infect the cells with a known amount of virus (e.g., to produce 50-100 plaques/well). Allow the virus to adsorb for 1 hour at 37°C.[22]
-
Treatment : Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing 0.8% low-melting-point agarose) mixed with serial dilutions of GC376.[22]
-
Incubation : Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Visualization : Fix the cells (e.g., with 10% formaldehyde) and stain with a dye (e.g., 0.1% crystal violet) to visualize and count the plaques.
-
Data Analysis : Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[22]
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
-
Reagents : Susceptible cell line, culture medium, commercial viability assay kit (e.g., MTT, XTT, or CellTiter-Glo).[22]
-
Procedure : a. Seed cells in a 96-well plate and incubate overnight. b. Remove the medium and add fresh medium containing serial dilutions of GC376. Include a "cells only" control. c. Incubate for the same duration as the antiviral assays (e.g., 48-72 hours). d. Quantify cell viability using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of cell viability relative to the control wells. Determine the 50% cytotoxic concentration (CC50) by plotting viability against the log of the compound concentration.[22]
In Vivo K18-hACE2 Mouse Model Protocol
This protocol evaluates the in vivo efficacy of an antiviral against SARS-CoV-2.
-
Animals : Use K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection.[2]
-
Procedure : a. Acclimate mice and randomly assign them to treatment (GC376) and control (vehicle) groups. b. Challenge mice intranasally with a specific dose of SARS-CoV-2 (e.g., 10³ or 10⁵ TCID50/mouse).[2][19] c. Begin treatment at a set time post-infection (e.g., 3 hours). Administer GC376 (e.g., 20 mg/kg) or vehicle via intraperitoneal injection twice daily for a specified duration (e.g., 7 days).[2][19] d. Monitor animals daily for clinical signs (activity, appearance) and weight loss.[19] e. At predetermined endpoints (e.g., 2 and 5 days post-infection) or when humane endpoints are reached, euthanize a subset of animals. f. Collect tissues (lungs, brain, nasal turbinates) for analysis.
-
Analysis : Quantify viral loads in tissues via qRT-PCR or TCID50 assay. Perform histopathological examination and immunohistochemistry to assess tissue damage and inflammation.[2]
Discussion and Future Directions
GC376 stands as a seminal Mpro inhibitor that has been instrumental in validating this enzyme as a viable target for pan-coronavirus drug development. Its success in treating FIP in cats is a landmark achievement for veterinary antiviral therapy.[6] However, its transition to a potential therapeutic for human diseases like COVID-19 is met with challenges.
-
Strengths : GC376 possesses potent, broad-spectrum in vitro activity against numerous coronaviruses and has a well-defined mechanism of action with a high barrier to resistance.
-
Weaknesses : The primary limitations are its modest in vivo efficacy against SARS-CoV-2 in mouse models and its suboptimal pharmacokinetic properties, including poor CNS penetration and lower bioavailability compared to other antivirals.[2][14][20]
Future directions should focus on:
-
Combination Therapy : Combining GC376 or its derivatives with inhibitors targeting different viral proteins, such as the RNA-dependent RNA polymerase (RdRp), could produce synergistic effects and further reduce the likelihood of resistance.[7]
-
Structural Optimization : The GC376 scaffold serves as an excellent foundation for structure-based drug design. Modifications, such as the development of deuterated variants, aim to improve metabolic stability, pharmacokinetic profiles, and overall therapeutic efficacy.[16][23]
-
Improving Delivery : Investigating alternative formulations or delivery systems could enhance the bioavailability and tissue distribution of GC376, potentially improving its in vivo performance.
Conclusion
GC376 is a highly effective broad-spectrum coronavirus Mpro inhibitor that has proven its therapeutic value in veterinary medicine. For human applications, while it demonstrates clear in vivo antiviral activity against SARS-CoV-2, its efficacy appears insufficient for monotherapy in its current form. Nonetheless, GC376 remains a critical lead compound and an invaluable research tool. The lessons learned from its development, particularly regarding its pharmacokinetic limitations and resistance profile, provide a clear roadmap for the design and optimization of next-generation Mpro inhibitors with the potential for clinical use against current and future coronavirus threats.
References
- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 6. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. benchchem.com [benchchem.com]
- 23. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
GC376: A Technical Guide to a Broad-Spectrum Covalent Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GC376 is a potent, dipeptidyl-based, broad-spectrum antiviral agent that has demonstrated significant efficacy against a wide array of viruses, particularly coronaviruses. It functions as a prodrug, converting to its active aldehyde form, GC373, which acts as a covalent inhibitor of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics. This document provides a comprehensive technical overview of GC376, detailing its chemical structure, physicochemical properties, mechanism of action, in vitro efficacy, and key experimental protocols relevant to its evaluation.
Chemical Structure and Properties
Structure and Prodrug Mechanism
GC376 is the bisulfite adduct of the active aldehyde compound, GC373.[1][2] This formulation enhances the compound's stability and solubility. In an aqueous environment, such as upon administration, GC376 readily converts to GC373, which is the active pharmacological agent.[3][4] The aldehyde warhead of GC373 is crucial for its mechanism of action.
The chemical structure and conversion process are illustrated below.
Figure 1: Prodrug conversion of GC376 to its active aldehyde form, GC373.
Physicochemical Properties
A summary of the key chemical and physical properties of GC376 is provided in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | [2] |
| Molecular Formula | C₂₁H₃₀N₃NaO₈S | [2] |
| Molar Mass | 507.53 g·mol⁻¹ | [2] |
| CAS Number | 1416992-39-6 | [2] |
| Solubility | Soluble in DMSO and water. For injection, often dissolved in 10% ethanol and 90% PEG-400. | [5][6] |
| Appearance | White to off-white solid | N/A |
| Storage | Dry, dark at 0-4°C for short term or -20°C for long term. | [6] |
Mechanism of Action
GC376 targets the main protease (Mpro or 3CLpro) of coronaviruses. Mpro is a cysteine protease that is critical for the viral life cycle, as it cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps).[7][8] Inhibition of Mpro halts viral replication.
The active form, GC373, is a peptidomimetic inhibitor that binds to the active site of Mpro. The aldehyde group of GC373 forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro).[1][9] This reversible covalent interaction results in the formation of a hemithioacetal, which effectively blocks the enzyme's catalytic activity.[1]
Figure 2: Signaling pathway illustrating the inhibitory action of GC376 on viral replication.
Antiviral Activity
GC376 has demonstrated potent in vitro activity against a wide range of coronaviruses. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values are summarized in Table 2.
| Virus | Assay Type | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| SARS-CoV-2 | Antiviral (CPE) | Vero E6 | 0.70 | [10] |
| SARS-CoV-2 | Antiviral (Plaque) | Vero E6 | 3.37 | [8] |
| SARS-CoV-2 | Mpro Inhibition | N/A | 0.89 | [11] |
| FIPV | Mpro Inhibition | N/A | Kᵢ = 0.0021 | [3][4] |
| SARS-CoV | Mpro Inhibition | N/A | Kᵢ = 0.020 | [3][4] |
| HCoV-NL63 | Antiviral (CPE) | Caco-2 | 0.7013 | N/A |
| TGEV | Mpro Inhibition | N/A | 0.15 | N/A |
| Compound | Assay Type | Cell Line | CC₅₀ (µM) | Reference(s) |
| GC376 | Cytotoxicity | Vero E6 | >100 - >200 | [12][13] |
Key Experimental Methodologies
Mpro/3CLpro Inhibition Assay (FRET-Based)
This assay quantitatively measures the ability of an inhibitor to block the enzymatic activity of Mpro using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Methodology
-
Reagent Preparation :
-
Assay Buffer : 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[7]
-
Enzyme Solution : Recombinant Mpro is diluted to a final concentration of 50 nM in assay buffer.[3]
-
Substrate Solution : A FRET peptide substrate (e.g., Abz-SVTLQSG-Y(NO2)-R) is prepared as a stock solution in DMSO and diluted in assay buffer to the desired concentration (e.g., 40 µM).[3]
-
Inhibitor Solution : GC376 is serially diluted in DMSO and then further diluted in assay buffer to achieve final concentrations typically ranging from 0.01 to 0.4 µM.[3]
-
-
Assay Procedure :
-
Add diluted GC376 solutions to the wells of a black 96-well microplate.
-
Add the 50 nM Mpro enzyme solution to each well.
-
Pre-incubate the plate for 10-30 minutes at 37°C to allow for inhibitor-enzyme binding.[3][7]
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis :
-
Monitor the increase in fluorescence signal over time (e.g., for 7 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[3][4]
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration. The Kᵢ value can be determined from Lineweaver-Burk plots.[3]
-
Figure 3: Experimental workflow for a FRET-based Mpro inhibition assay.
Antiviral Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the formation of viral plaques, providing a quantitative measure of antiviral efficacy.
Methodology
-
Cell Preparation :
-
Seed Vero E6 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[1]
-
-
Virus Infection and Treatment :
-
Aspirate the culture medium. Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) calculated to yield 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[1]
-
Remove the virus inoculum and wash the cells once with PBS.
-
Add medium (DMEM with 2% FBS) containing serial dilutions of GC376 to the wells. Include virus control (no compound) and cell control (no virus, no compound) wells.[1]
-
-
Overlay and Incubation :
-
Fixation, Staining, and Analysis :
-
Fix the cells with 10% formaldehyde for at least 4 hours.[1]
-
Carefully remove the agarose plug.
-
Stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.[1]
-
Gently wash with water and allow to dry.
-
Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the virus control and determine the EC₅₀ value.[1]
-
Pharmacokinetics
Pharmacokinetic studies, primarily conducted in cats for the treatment of Feline Infectious Peritonitis (FIP), provide valuable insight into the in vivo behavior of GC376.
| Parameter | Administration | Value / Observation | Reference(s) |
| Dose | Subcutaneous | 15 mg/kg, every 12 hours. | [11][14] |
| Absorption | Subcutaneous | Rapidly absorbed. | N/A |
| Clearance | Oral | Oral administration resulted in a significantly increased overall clearance rate compared to subcutaneous injection. | [15] |
| Metabolism | Oral | Oral GS441524 (another antiviral) showed a slower rate of metabolism compared to oral GC376. | [16] |
Conclusion
GC376 is a well-characterized protease inhibitor with a clear, covalent mechanism of action against the main protease of numerous coronaviruses. Its prodrug strategy enhances its pharmaceutical properties, and it demonstrates potent in vitro efficacy with a high therapeutic index. The established experimental protocols for evaluating its enzymatic inhibition and cell-based antiviral activity are robust and reproducible. The data presented herein support GC376 as a significant lead candidate for the development of broad-spectrum antiviral therapies. Further investigation into its pharmacokinetic properties across different species and optimization of its formulation are critical next steps for its potential clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 6. Buy GC376 | 1416992-39-6 | >96% [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 16. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of GC376: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of GC376, a potent broad-spectrum inhibitor of viral 3C-like proteases (3CLpro), also known as main proteases (Mpro). GC376 has demonstrated significant efficacy against a wide range of viruses, particularly coronaviruses, by targeting a crucial enzyme in their replication cycle. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
GC376 is a prodrug of GC373, a dipeptide analog that acts as a competitive inhibitor of the 3C-like protease (Mpro).[1] This viral enzyme is essential for processing viral polyproteins into functional proteins necessary for viral replication.[1][2] GC376, as a bisulfite adduct of the active aldehyde GC373, is converted to its active form under physiological conditions.[3][4][5] The active form, GC373, then covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its proteolytic activity and halting the viral life cycle.[1][3][6] Some studies also suggest a dual mechanism of action where GC376 may also inhibit host cathepsin L.[7]
Quantitative Antiviral Activity
The in vitro efficacy of GC376 has been evaluated against a variety of viruses in different cell lines. The half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), and the half-maximal cytotoxic concentration (CC50) are key parameters to assess its antiviral potency and safety profile.
| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Reference(s) |
| Coronaviruses | ||||||
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) | 0.18 - 3.37 | - | >100 - >200 | [1][7][8][9][10][11][12][13] |
| Caco-2 | Viral RNA Reduction | ~1.0 | - | - | [14] | |
| A549 | Not Specified | <3 | - | - | [14] | |
| Calu-3 | Not Specified | Potent Inhibition | - | - | [14] | |
| SARS-CoV | - | Mpro Inhibition | - | 4.35 | - | [6][8] |
| MERS-CoV | - | Mpro Inhibition | - | 1.56 | - | [6][8] |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Plaque Reduction | 0.19 | - | >150 | [15] |
| - | Mpro Inhibition | - | 0.72 | - | [6][8] | |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | Cell Viability | - | - | - | [16] |
| - | Mpro Inhibition | - | 1.11 | - | [6][8][17] | |
| Transmissible Gastroenteritis Coronavirus (TGEV) | - | Mpro Inhibition | - | 0.82 | - | [6][8] |
| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | Viral RNA Reduction | 0.7013 | - | - | [14] |
| Human Coronavirus 229E (HCoV-229E) | A549 | Not Specified | <3 | - | - | [14] |
| Human Coronavirus OC43 (HCoV-OC43) | A549 | Not Specified | <3 | - | - | [14] |
| Noroviruses | ||||||
| Norovirus (unspecified) | HG23 | Not Specified | 0.3 | - | - | [17] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are outlined below. It is imperative that all experiments involving live viruses are conducted in appropriate biosafety level (BSL) facilities.
Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of an antiviral compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
96-well plates
-
DMEM with 2% FBS
-
SARS-CoV-2 (or other target virus)
-
GC376
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.[1]
-
Compound and Virus Addition: Prepare serial dilutions of GC376. Aspirate the medium and add the diluted compound to the cells. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).[1] Include virus control (cells + virus, no compound), cell control (cells only), and compound control (cells + compound, no virus) wells.[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until approximately 90% CPE is observed in the virus control wells.[1]
-
Viability Assessment: Quantify cell viability using a commercial assay kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
6-well or 12-well plates
-
DMEM with 2% FBS
-
SARS-CoV-2 (or other target virus)
-
GC376
-
Agarose (low-melting-point)
-
Crystal violet solution
Protocol:
-
Cell Seeding: Seed Vero E6 cells in plates to form a confluent monolayer.
-
Virus Infection: Infect the cells with the virus at an MOI that yields 50-100 plaques per well and incubate for 1 hour at 37°C.[1]
-
Compound Treatment: Remove the virus inoculum, wash the cells, and add media containing serial dilutions of GC376.[1]
-
Agarose Overlay: Overlay the cells with a mixture of 2X DMEM and low-melting-point agarose.[1]
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.[1]
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[1]
Mpro Inhibition Assay (FRET-based)
This enzymatic assay directly measures the inhibitory effect of GC376 on the activity of the viral main protease.
Materials:
-
Recombinant Mpro enzyme
-
FRET-based peptide substrate
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
GC376
-
384-well plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of GC376 in DMSO.[6]
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, pre-incubate a fixed concentration of recombinant Mpro with varying concentrations of GC376 for a defined period (e.g., 30 minutes) at room temperature.[6][18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate.[18]
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader at appropriate excitation and emission wavelengths.[18]
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Mechanism of Action: Mpro Inhibition
The primary mechanism of action of GC376 involves the inhibition of the viral main protease (Mpro), a key enzyme in the viral life cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
The Prodrug Nature of GC376: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC376 is a potent, broad-spectrum inhibitor of coronavirus main proteases (Mpro or 3CLpro), demonstrating significant therapeutic potential against various coronaviruses, including SARS-CoV-2. A critical aspect of its pharmacology is its nature as a prodrug. This technical guide provides an in-depth exploration of the prodrug characteristics of GC376, detailing its conversion to the active antiviral agent, GC373, and the experimental methodologies used to elucidate this mechanism. Quantitative data on its efficacy and cytotoxicity are presented, along with detailed experimental protocols and visual representations of key processes to support further research and development.
Introduction
The coronavirus main protease (Mpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1] GC376 emerged as a promising inhibitor, initially showing efficacy in treating feline infectious peritonitis (FIP), a fatal feline coronavirus disease.[2] Subsequent research has established its activity against a range of coronaviruses, including SARS-CoV and SARS-CoV-2.[2] GC376 is a dipeptidyl aldehyde bisulfite adduct, a chemical modification that renders it a prodrug.[3][4] This design enhances its stability and solubility, facilitating administration. Upon entering an aqueous physiological environment, GC376 undergoes conversion to its active aldehyde form, GC373.[3][4] This active metabolite then covalently binds to the catalytic cysteine residue in the Mpro active site, inhibiting its function and halting viral polyprotein processing.[5][6] Understanding the kinetics and mechanism of this prodrug-to-drug conversion is crucial for optimizing its therapeutic application.
The Prodrug Conversion of GC376
The conversion of GC376 to its active form, GC373, is a spontaneous chemical process that occurs in aqueous solutions. GC376 is an aldehyde bisulfite adduct, which is a reversible chemical modification of the active aldehyde group in GC373.[3][4] In the physiological environment, the bisulfite group is released, regenerating the reactive aldehyde moiety of GC373.[5]
Mechanism of Action of GC373
Once converted, GC373 acts as a potent inhibitor of the coronavirus main protease (Mpro). The aldehyde group of GC373 forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site.[5][6] This covalent modification effectively blocks the protease's ability to cleave viral polyproteins, which is an essential step in the viral replication cycle.[1]
Quantitative Data
The following tables summarize the in vitro efficacy and cytotoxicity of GC376 and its active form, GC373, against various coronaviruses.
Table 1: In Vitro Efficacy of GC376 and GC373 Against Viral Proteases (Mpro)
| Compound | Virus | Assay Type | IC50 (µM) | Ki (nM) | Reference |
| GC376 | SARS-CoV-2 | FRET | 0.89 | - | [5] |
| GC376 | SARS-CoV-2 | FRET | 0.15 | - | [7] |
| GC376 | FIPV | FRET | - | 2.1 | [8] |
| GC376 | SARS-CoV | FRET | - | 20 | [8] |
| GC376 | SARS-CoV-2 | FRET | - | 40 | [8] |
| GC373 | SARS-CoV-2 | FRET | 0.40 | - | [9] |
Table 2: Antiviral Activity and Cytotoxicity in Cell Culture
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| GC376 | SARS-CoV-2 | Vero | 0.70 | >200 | >285 | [7] |
| GC376 | SARS-CoV-2 | Vero E6 | 3.37 | >100 | >29.6 | [2] |
| GC373 | SARS-CoV-2 | Vero E6 | 1.5 | >100 | >66.7 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the prodrug nature of GC376.
Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the viral main protease.[5][10]
Principle: A synthetic peptide substrate containing the Mpro cleavage site is labeled with a FRET pair (a fluorophore and a quencher). In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3.
-
Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted to a final concentration of 50 nM in cold assay buffer.
-
Substrate Solution: A FRET-labeled peptide substrate is diluted to a final concentration of 20 µM in assay buffer.
-
Inhibitor Solution: GC376 or GC373 is serially diluted in DMSO to achieve a range of concentrations.
-
-
Assay Procedure:
-
In a 384-well microplate, add 1 µL of each inhibitor dilution.
-
Add 50 µL of the Mpro enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Antiviral Assay in Vero E6 Cells
This cell-based assay is used to determine the half-maximal effective concentration (EC50) of a compound in inhibiting viral replication and the 50% cytotoxic concentration (CC50).[6][11]
Principle: The assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE). The cytotoxicity of the compound is also assessed in uninfected cells.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of GC376 or GC373 in cell culture medium.
-
Virus Infection and Treatment:
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.
-
After a 1-hour incubation to allow for viral adsorption, remove the virus-containing medium and add the medium containing the serially diluted compound.
-
Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).
-
-
Cytotoxicity Assay: In a separate plate of uninfected cells, add the same serial dilutions of the compound.
-
Incubation: Incubate both plates for 48-72 hours at 37°C.
-
Assessment of CPE and Cytotoxicity:
-
For the antiviral assay, quantify the virus-induced CPE, often by staining the remaining viable cells with crystal violet.
-
For the cytotoxicity assay, measure cell viability using a method such as the MTT assay or CellTiter-Glo.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CPE for each compound concentration to determine the EC50 value.
-
Calculate the percentage of cell viability for each compound concentration to determine the CC50 value.
-
The therapeutic index is calculated as the ratio of CC50 to EC50.
-
X-ray Crystallography of Mpro-Inhibitor Complex
This technique provides a high-resolution three-dimensional structure of the Mpro enzyme in complex with the inhibitor, revealing the precise binding interactions.[8][10]
Protocol:
-
Protein and Inhibitor Preparation: Highly purified and concentrated Mpro is prepared. The inhibitor (GC376 or GC373) is dissolved in a suitable solvent.
-
Co-crystallization: The purified Mpro is incubated with a molar excess of the inhibitor to form the Mpro-inhibitor complex. This complex is then subjected to crystallization screening using various conditions.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and X-ray diffraction data is collected, typically at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed, and the three-dimensional structure is solved using molecular replacement. The inhibitor molecule is then built into the electron density map, and the entire structure is refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies are instrumental in confirming the conversion of GC376 to GC373 and observing the formation of the covalent bond with the Mpro active site.
Principle: By using 13C-labeled GC376 and GC373, the chemical environment of the carbon atoms can be monitored. Changes in the NMR spectrum upon dissolution in an aqueous solution or upon binding to the Mpro enzyme provide direct evidence of the chemical transformations.
Protocol:
-
Sample Preparation: 13C-labeled GC376 or GC373 is synthesized. Samples are prepared by dissolving the labeled compound in a suitable deuterated solvent (e.g., D2O with a small amount of DMSO-d6 for solubility). For binding studies, the labeled compound is incubated with purified Mpro.
-
NMR Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra, such as Heteronuclear Single Quantum Coherence (HSQC), are acquired.
-
Data Analysis: The chemical shifts and the appearance of new signals in the NMR spectra are analyzed to identify the different chemical species present in the solution (e.g., the aldehyde and hydrated forms of GC373, and the diastereomers of GC376) and to confirm the formation of a covalent adduct with the Mpro enzyme.
Conclusion
GC376 is a well-characterized prodrug that is efficiently converted to its active aldehyde form, GC373, under physiological conditions. This active metabolite is a potent inhibitor of the coronavirus main protease, a critical enzyme for viral replication. The data and experimental protocols presented in this technical guide provide a comprehensive overview of the prodrug nature of GC376, supporting its continued investigation and development as a broad-spectrum antiviral therapeutic. The provided methodologies can be adapted for the evaluation of other Mpro inhibitors and antiviral prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 8. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
GC376 in Feline Infectious Peritonitis (FIP) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research and application of GC376, a broad-spectrum 3C-like (3CL) protease inhibitor, in the context of Feline Infectious Peritonitis (FIP). FIP is a fatal immune-mediated disease in cats caused by a feline coronavirus (FCoV). The development of targeted antiviral therapies has been a significant turning point in managing this once-untreatable condition. GC376 has been a pivotal compound in this area of research.
Mechanism of Action
GC376 is a prodrug that converts to its active aldehyde form, GC373, upon administration.[1] Its primary mechanism of action is the inhibition of the viral 3C-like protease (3CLpro), an enzyme crucial for the replication of coronaviruses.[2][3] The 3CL protease is responsible for cleaving viral polyproteins into functional proteins necessary for viral replication and assembly.[2] By binding to the active site of this enzyme, GC376 effectively halts the viral life cycle.[1][2] This targeted action makes it a potent antiviral agent against FIP virus (FIPV).
In Vitro Efficacy
GC376 has demonstrated potent in vitro activity against FCoV. Studies have consistently shown its ability to inhibit viral replication in cell cultures at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) of GC376 against FIPV has been reported in the range of 0.4–2 μM.[4] This strong in vitro evidence provided the foundational support for its advancement into preclinical and clinical studies in cats.
Table 1: In Vitro Antiviral Activity of GC376
| Parameter | Reported Value(s) | Reference(s) |
| IC50 against FIPV | 0.4–2 μM | [4] |
| Target | 3C-like Protease (3CLpro) | [1][2] |
| Cell Lines Used | Vero, CRFK | [5] |
Preclinical and Clinical Studies in Feline Models
Following promising in vitro results, GC376 was evaluated in both experimentally induced and naturally occurring cases of FIP. These studies have been crucial in establishing its therapeutic potential.
A common experimental workflow for evaluating GC376 in cats with experimentally induced FIP involves several key stages, from infection to post-treatment monitoring.
-
Animal Models: Studies have utilized specific-pathogen-free (SPF) cats for experimental infection models.[6] Field trials have involved client-owned cats with naturally occurring FIP.[7]
-
Infection: In experimental studies, cats are infected with a specific, virulent strain of FIPV to induce the disease.[6]
-
Treatment Regimen: GC376 is typically formulated in a solution of ethanol and polyethylene glycol 400 for subcutaneous (SC) administration.[7] Dosages have varied, with a common starting point being 15 mg/kg administered every 12 hours.[7][8] Treatment duration is often a minimum of 12 weeks.[8]
-
Monitoring: Efficacy is assessed through regular monitoring of clinical signs (temperature, weight, resolution of effusions), hematology, serum biochemistry, and viral load where possible.
The results from key studies have demonstrated the significant potential of GC376, particularly in cats with the effusive ('wet') form of FIP and without neurological involvement.
Table 2: Summary of Key GC376 Clinical Study Outcomes in Cats
| Study (First Author, Year) | No. of Cats | FIP Form(s) | Dosage | Key Outcomes | Reference(s) |
| Pedersen et al., 2017 | 20 | Various (wet, dry) | 15 mg/kg SC q12h | 19/20 cats showed rapid initial remission. 7 cats achieved long-term remission. Relapses and neurological disease were significant challenges. | [7][8] |
| Kim et al., 2016 | 8 | Experimental Wet FIP | 10-15 mg/kg SC q12h | Treatment reversed disease progression, leading to remission in 6 cats that lasted over a year. | [7] |
Key findings from these studies include:
-
Rapid Remission: Many cats treated with GC376 show a rapid improvement in clinical signs, often within the first two weeks of treatment.[7]
-
Relapses: A significant challenge observed is the high rate of relapse after an initial treatment course, with some studies reporting relapses in 13 out of 19 cats that initially responded.[7][8]
-
Neurological FIP: GC376 has shown limited efficacy in treating FIP with neurological involvement.[8] This is attributed to poor penetration of the blood-brain barrier, with drug concentrations in the brain being only about 3% of plasma levels.[7]
-
Side Effects: Reported side effects include pain at the injection site, subcutaneous fibrosis, and fur loss.[8]
Combination Therapy and Future Directions
The limitations of GC376 monotherapy, particularly the risk of relapse and poor efficacy against neurological FIP, have led to research into combination therapies.
The combination of GC376 with the nucleoside analog GS-441524, which targets the viral RNA-dependent RNA polymerase (RdRp), is a promising strategy.[9] The two drugs have different mechanisms of action, potentially leading to a synergistic or additive therapeutic effect.[2][9] A study investigating this combination reported a 97.8% survival rate (45 out of 46 cats) after a 4-week treatment period, suggesting that combination therapy could shorten treatment duration and improve the overall cure rate.[9][10]
Future research will likely focus on optimizing combination therapy protocols, developing new formulations to improve bioavailability and CNS penetration, and investigating mechanisms of drug resistance. While GC376 has been somewhat overshadowed by the widespread use of GS-441524, it remains a valuable tool in the FIP treatment landscape, especially for potential use in combination therapies or in cases of resistance to other antivirals.[2]
References
- 1. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 2. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. Antiviral activity of Vigna radiata extract against feline coronavirus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. everycat.org [everycat.org]
- 9. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 10. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of GC376: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a dipeptide-based protease inhibitor that has demonstrated broad-spectrum antiviral activity, notably against coronaviruses.[1][2][3] It is a prodrug of GC373, its active aldehyde form.[4][5] GC376 functions by inhibiting the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme crucial for viral replication in many RNA viruses.[1][6] This technical guide provides a consolidated overview of the initial safety and toxicity profile of GC376, drawing from key preclinical studies. The information is intended to support further research and development of this promising antiviral compound.
Mechanism of Action
GC376 is a competitive inhibitor of the 3C-like protease (3CLpro).[6] As a prodrug, GC376 is a bisulfite adduct of the aldehyde GC373.[4] Under physiological conditions, GC376 converts to its active form, GC373.[4][5] The aldehyde group of GC373 then forms a covalent bond with the cysteine residue in the active site of the 3CLpro, effectively blocking the enzyme's activity.[1][5] This inhibition prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral replication.[6]
In Vitro Safety and Toxicity Profile
The in vitro safety profile of GC376 has been evaluated in various cell lines, primarily through cytotoxicity assays measuring the half-maximal cytotoxic concentration (CC50). A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to the half-maximal effective concentration (EC50), is a critical measure of a drug's therapeutic window.
Quantitative In Vitro Data
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| GC376 | SARS-CoV-2 | Vero E6 | 0.18 | >200 | >1111 | [7] |
| GC376 | SARS-CoV-2 | Vero | 0.70 | >200 | >285 | [8] |
| GC376 | SARS-CoV-2 | Vero E6 | 3.37 | Not specified | >200 | [2] |
| GC376 | SARS-CoV-2 | Vero E6 | 0.643 ± 0.085 | >250 | >388 | [9] |
| GC376 | MERS-CoV | Not specified | 0.5 | Not specified | Not specified | [5] |
| GC373 | SARS-CoV-2 | Not specified | 1.5 ± 0.3 | >200 | >133 | [4] |
In Vitro Experimental Protocols
Cytotoxicity Assay (CC50 Determination):
-
Cell Lines: Vero or Vero E6 cells are commonly used.[7][8][9]
-
Method: Cells are seeded in 96-well plates and incubated overnight.[8] Various concentrations of GC376, typically in a dilution series, are added to the cells.[8] After a defined incubation period (e.g., 48 hours), cell viability is assessed using methods such as the CellTiter-Glo Luminescent Cell Viability Assay or by observing for cytopathic effects.[8] The CC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Antiviral Activity Assay (EC50 Determination):
-
Method 1: Plaque Reduction Assay: This is considered the gold standard for quantifying infectious virus particles.[6] Confluent cell monolayers are infected with the virus in the presence of varying concentrations of GC376. After an incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The EC50 is the concentration of GC376 that reduces the number of plaques by 50%.
-
Method 2: Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of the antiviral compound to protect cells from virus-induced damage.[6] Cells are infected with the virus and treated with different concentrations of GC376. After incubation, the extent of CPE is observed and quantified. The EC50 is the concentration that inhibits CPE by 50%.[6]
-
Method 3: Viral RNA Quantification: Vero cells are infected with the virus (e.g., at a specific multiplicity of infection, MOI) for a couple of hours, after which the medium is replaced with fresh medium containing different concentrations of the inhibitor.[8] After a set incubation period (e.g., 48 hours), the viral RNA in the cell lysate is quantified using RT-qPCR.[8] The EC50 is the concentration that reduces viral RNA levels by 50%.
In Vivo Safety and Toxicity Profile
The in vivo safety of GC376 has been investigated in animal models, including cats for the treatment of Feline Infectious Peritonitis (FIP) and mice for SARS-CoV-2.
Observations in Feline Studies
In studies treating cats with FIP, GC376 was generally well-tolerated.[5] However, some side effects were reported, including:
-
Transient stinging at the injection site[2]
-
Subcutaneous fibrosis[2]
-
Hair loss[2]
-
Abnormal eruption of permanent teeth in juvenile cats[2]
It is important to note that these studies often involved prolonged treatment durations. For short-term use, such as a 1-2 week course for COVID-19, the risk of these side effects might be reduced.[2]
Observations in Murine Studies
In K18-hACE2 transgenic mice challenged with SARS-CoV-2, GC376 treatment did not show obvious acute toxicity.[10][11] Studies have indicated a good safety profile in this model, with no significant adverse effects observed during the treatment period.[7][10] In one study, healthy specific pathogen-free mice were administered GC376 intramuscularly for 15 days without any clinically significant changes in vital signs.[9]
In Vivo Experimental Protocols
Mouse Model of SARS-CoV-2 Infection:
-
Animal Model: K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection, are commonly used.[10]
-
Virus Challenge: Mice are intranasally challenged with a specific dose of SARS-CoV-2.[10]
-
Treatment: GC376 is administered, often via intraperitoneal injection, at a specified dosage (e.g., 20 mg/kg) and frequency (e.g., twice daily) for a defined period (e.g., 7 days).[12]
-
Monitoring: Animals are monitored daily for clinical signs of disease, weight loss, and survival.[10]
-
Analysis: At the end of the study or at specific time points, tissues (e.g., lungs, brain) are collected to assess viral load (via RT-qPCR or TCID50 assay) and pathology (via histopathology and immunohistochemistry).[10]
Conclusion
The initial safety and toxicity data for GC376 are promising, indicating a high therapeutic index in vitro and a generally favorable safety profile in animal models.[2][5][7] The observed side effects in feline studies appear to be associated with longer-term administration.[2] For the potential treatment of acute viral infections in humans, such as COVID-19, the data supports further investigation of GC376 in clinical trials.[2][5] Continued research should focus on optimizing dosing regimens to maximize efficacy while minimizing any potential for adverse effects.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy Testing of GC376
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a dipeptidyl-based broad-spectrum inhibitor of the main protease (Mpro or 3CLpro) found in many coronaviruses, including SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV).[1][2] The Mpro enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[3][4] By targeting this highly conserved enzyme, GC376 presents a promising avenue for antiviral therapy.[4][5] GC376 is a prodrug that is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the Mpro active site, thereby inhibiting its function.[2][6]
These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of GC376. The described assays are fundamental for determining the compound's antiviral activity, cellular toxicity, and therapeutic window. The key metrics for evaluation are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).[7]
Mechanism of Action: Mpro Inhibition
GC376 inhibits viral replication by disrupting the processing of viral polyproteins. The prodrug, a bisulfite adduct, converts to the active aldehyde GC373 upon administration.[2] This active form then targets the active site of the main protease (Mpro), forming a covalent hemithioacetal with the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro).[1][6] This irreversible binding blocks the protease's ability to cleave the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins, ultimately halting viral replication and transcription.[4][8]
References
- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Synthesizing GC376 for Laboratory Use: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the laboratory-scale synthesis of GC376, a potent broad-spectrum inhibitor of viral 3C-like proteases (3CLpro), also known as the main protease (Mpro). This guide is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Introduction
GC376 is a dipeptidyl bisulfite adduct prodrug that demonstrates significant antiviral activity against a range of viruses, including coronaviruses. Upon administration, GC376 is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the active site of the 3CL protease.[1][2][3] This inhibition prevents the proteolytic processing of viral polyproteins, a crucial step in the viral replication cycle.[1][3] The synthesis of GC376 is a multi-step process that involves the preparation of the dipeptidyl aldehyde intermediate (GC373) followed by its conversion to the bisulfite adduct (GC376).[1]
Mechanism of Action
GC376 functions as a prodrug, readily converting to the active aldehyde GC373 under physiological conditions. GC373 then targets and inhibits the viral 3CL protease. The aldehyde warhead of GC373 forms a reversible covalent hemithioacetal linkage with the catalytic cysteine residue within the enzyme's active site, effectively blocking its proteolytic activity and halting viral replication.[2][4][5]
Experimental Protocols
The synthesis of GC376 can be broadly divided into two main stages: the synthesis of the aldehyde precursor GC373, and its subsequent conversion to the bisulfite adduct GC376.
Stage 1: Synthesis of Aldehyde Precursor (GC373)
The synthesis of GC373 involves a multi-step sequence starting from commercially available amino acids. The general workflow includes peptide coupling, reduction of a methyl ester to an alcohol, and subsequent oxidation to the desired aldehyde.
Protocol 1: Synthesis of the Dipeptide Methyl Ester
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Cbz-L-Leucine (1.0 eq) and L-γ-Glutamyl-γ-lactam methyl ester hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Coupling Reaction: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the dipeptide methyl ester.
Protocol 2: Reduction of the Dipeptide Methyl Ester
-
Reaction Setup: Dissolve the dipeptide methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, typically a 1.0 M solution in hexanes) dropwise to the cooled solution.
-
Incubation: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until the layers separate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the dipeptide alcohol.
Protocol 3: Oxidation to the Aldehyde (GC373)
-
Reaction Setup: Dissolve the dipeptide alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Oxidation: Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Stir the biphasic mixture vigorously until both layers become clear.
-
Work-up: Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford GC373 as a white solid.
Stage 2: Synthesis of GC376 from GC373
This final step involves the formation of the bisulfite adduct from the purified aldehyde precursor.
Protocol 4: Formation of the Bisulfite Adduct (GC376)
-
Reaction Setup: Dissolve GC373 (1.0 eq) in a mixture of ethanol and water.
-
Adduct Formation: Add a solution of sodium bisulfite (1.0-1.2 eq) in water to the solution of GC373.
-
Incubation: Stir the mixture vigorously at room temperature for 2-4 hours. A white precipitate should form during this time.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the product under vacuum to yield GC376.
Quantitative Data
The following tables summarize key quantitative data for GC376 and its precursor. Please note that yields can vary depending on experimental conditions and scale.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| 1. Peptide Coupling | Dipeptide Methyl Ester | 70-85 |
| 2. Ester Reduction | Dipeptide Alcohol | 80-95 |
| 3. Oxidation | GC373 (Aldehyde) | 60-75 |
| 4. Bisulfite Adduct Formation | GC376 | 85-95 |
Table 2: Characterization Data for GC376
| Property | Value |
| Molecular Formula | C₂₁H₃₀N₃NaO₈S |
| Molecular Weight | 507.53 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for the dipeptide backbone and the bisulfite adduct. Due to the presence of diastereomers, the spectrum can be complex. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbonyls, aromatic carbons of the Cbz protecting group, and aliphatic carbons of the amino acid residues. The carbon bearing the hydroxyl and sulfite groups will appear in the range of 80-90 ppm. |
| Mass Spectrometry | ESI-MS (m/z): [M-Na]⁻ calculated for C₂₁H₃₀N₃O₈S⁻, 484.18; found, 484.2. |
Table 3: Biological Activity
| Target | IC₅₀ (nM) | EC₅₀ (µM) | Cell Line | Reference |
| SARS-CoV-2 Mpro | 26.4 ± 1.1 | 0.91 ± 0.03 | Vero E6 | [6] |
| FIPV Mpro | 118.9 ± 1.1 | - | - | [6] |
| SARS-CoV-2 (in cell culture) | - | 3.37 | Vero E6 | [7] |
Safety Precautions
All chemical syntheses should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as DIBAL-H are pyrophoric and must be handled with extreme care under an inert atmosphere. Dess-Martin periodinane is a shock-sensitive oxidizing agent. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This document provides a comprehensive guide for the laboratory synthesis of GC376. The detailed protocols and quantitative data presented herein are intended to facilitate the production of this important antiviral compound for research purposes. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of GC376.
References
- 1. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 6. Discovery of M Protease Inhibitors Encoded by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring GC376 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent, broad-spectrum antiviral agent demonstrating significant promise in the inhibition of a wide range of viruses, most notably coronaviruses.[1][2] It functions as a prodrug of GC373, which acts as a competitive inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][3] This viral enzyme is essential for the replication of many viruses, as it is responsible for cleaving viral polyproteins into functional proteins.[1] By covalently binding to the cysteine residue in the active site of Mpro, GC376 effectively blocks this crucial step, thereby halting viral replication.[1][2][3]
In vitro studies have confirmed the efficacy of GC376 against numerous coronaviruses, including SARS-CoV-2, Middle East respiratory syndrome coronavirus (MERS-CoV), feline infectious peritonitis virus (FIPV), and porcine epidemic diarrhea virus (PEDV), as well as noroviruses.[1][2] These application notes provide detailed protocols for key cell-based assays to determine the antiviral activity of GC376: the Plaque Reduction Assay, the Cytopathic Effect (CPE) Inhibition Assay, and a general framework for Reporter Gene Assays. Additionally, a protocol for assessing cytotoxicity is included to determine the therapeutic window of the compound.
Mechanism of Action of GC376
GC376 is a dipeptidyl aldehyde bisulfite adduct that acts as a prodrug.[3][4] Upon administration, it is converted to its active aldehyde form, GC373.[3][4] GC373 then targets the highly conserved main protease (Mpro or 3CLpro) of coronaviruses.[1][2] The aldehyde group of GC373 forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the enzyme, forming a hemithioacetal.[3][5] This irreversible binding blocks the substrate-binding pocket and inhibits the protease's ability to cleave the viral polyprotein, which is a critical step in the viral replication cycle.[1][5]
Figure 1: Coronavirus replication cycle and the inhibitory action of GC376.
Data Presentation
The antiviral efficacy and cytotoxicity of GC376 are quantified to enable clear comparisons. The following tables summarize representative data for the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of GC376 against various coronaviruses in different cell lines.
Table 1: Antiviral Activity (EC50) of GC376 against Various Coronaviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.70 | [6] |
| SARS-CoV-2 | Vero E6 | 3.37 | [1] |
| SARS-CoV-2 | Calu3 | < 3 | [7] |
| HCoV-NL63 | Caco-2 | 0.7013 | [7] |
| HCoV-229E | A549 | < 3 | [7] |
| HCoV-OC43 | A549 | < 3 | [7] |
Table 2: Cytotoxicity (CC50) of GC376 and Selectivity Index (SI)
| Cell Line | CC50 (µM) | Virus | Selectivity Index (SI = CC50/EC50) | Reference |
| Vero E6 | > 100 | SARS-CoV-2 | > 29.67 | [8] |
| Caco-2 | > 100 | HCoV-NL63 | > 142.6 | [7] |
| A549 | > 100 | HCoV-229E | > 33.3 | [7] |
| Calu3 | > 150 | SARS-CoV-2 | > 150 | [7] |
Experimental Protocols
Plaque Reduction Assay
This assay is a highly quantitative method to determine the ability of an antiviral compound to inhibit viral replication, measured by the reduction in the number of viral plaques.[9]
Materials and Reagents:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
GC376
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Low-melting-point agarose or other overlay medium (e.g., Avicel)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed the host cells in multi-well plates at a density that will form a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of GC376 in the assay medium.
-
Virus Infection: Aspirate the culture medium from the cells. Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells once with PBS. Add the serially diluted GC376 to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Agarose Overlay: Prepare a 2X assay medium and a 1.6% solution of low-melting-point agarose. Mix them in equal volumes to create the overlay medium. Gently add the overlay to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formaldehyde for at least 4 hours. Carefully remove the agarose overlay. Stain the cells with 0.5% crystal violet solution for 15-20 minutes. Gently wash the wells with water and let them air dry.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of GC376 compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an antiviral compound to protect cells from virus-induced damage, known as the cytopathic effect.[1][10]
Materials and Reagents:
-
Susceptible host cell line (e.g., Vero E6)
-
Virus stock
-
GC376
-
Complete growth medium
-
Assay medium
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTT, or Neutral Red)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the host cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.[1]
-
Compound and Virus Preparation: Prepare serial dilutions of GC376 in the assay medium. Dilute the virus stock to an MOI that will cause approximately 90% CPE in the virus control wells within 48-72 hours.
-
Treatment and Infection: Add the serially diluted GC376 to the respective wells. Subsequently, add the diluted virus to all wells except the cell control and compound control wells. Include a virus control (cells + virus, no compound), a cell control (cells only), and a compound control (cells + compound, no virus).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, until CPE is observed in approximately 90% of the virus control wells.[1]
-
Viability Assessment: Visually inspect the plates for CPE under a microscope. Quantify cell viability using a commercial assay kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of GC376 relative to the cell control. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration.
Figure 3: Experimental workflow for the CPE Inhibition Assay.
Reporter Gene Assay
Reporter gene assays provide a sensitive and high-throughput method for quantifying viral replication by measuring the expression of a reporter gene (e.g., luciferase or green fluorescent protein) that is dependent on viral infection.[11][12]
General Principle: A stable cell line is engineered to express a reporter gene under the control of a virus-inducible promoter, or a recombinant virus is created that expresses a reporter gene upon replication.[11][13] The activity of the reporter protein is directly proportional to the level of viral replication.
Protocol Outline:
-
Cell Seeding: Seed the reporter cell line in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of GC376.
-
Treatment and Infection: Add the GC376 dilutions to the cells, followed by infection with the virus (or the reporter virus).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for viral replication and reporter gene expression.
-
Reporter Gene Detection: Measure the reporter gene signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of reporter gene expression for each GC376 concentration relative to the virus control. Determine the EC50 value.
Cytotoxicity Assay
This assay is crucial for determining the concentration range at which GC376 is toxic to the host cells, allowing for the calculation of the selectivity index (SI = CC50/EC50).[1]
Protocol:
-
Cell Seeding: Seed the host cells in 96-well plates as done for the antiviral assays.
-
Compound Treatment: Prepare serial dilutions of GC376 in the growth medium. Aspirate the medium from the cells and add the diluted compound. Include a cell control (no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours) at 37°C with 5% CO2.[1]
-
Viability Assessment: Quantify cell viability using a commercial assay kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Monitoring SARS-CoV-2 Infection Using a Double Reporter-Expressing Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GC376 Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and key considerations for conducting pharmacokinetic studies of GC376, a broad-spectrum 3CL protease inhibitor, in common animal models. The protocols outlined below are based on established research and are intended to serve as a guide for designing and executing preclinical studies.
Introduction to GC376 and its Mechanism of Action
GC376 is a dipeptide-based prodrug that demonstrates potent antiviral activity against a range of coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV-2.[1][2] As a prodrug, GC376 is a bisulfite adduct of the active aldehyde, GC373.[3] Upon administration, it is converted to GC373 under physiological conditions. The active form, GC373, acts as a competitive and reversible inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro).[4] This viral enzyme is crucial for the cleavage of viral polyproteins, a process essential for viral replication.[4][5] By covalently binding to the catalytic cysteine residue in the Mpro active site, GC373 effectively blocks viral maturation.[3]
Due to its therapeutic potential, understanding the pharmacokinetic profile of GC376 is critical for determining appropriate dosing regimens, assessing bioavailability, and predicting efficacy in different species. The primary animal models utilized for these studies have been cats, due to the relevance of FIP, and mice, particularly in the context of SARS-CoV-2 research.
Animal Models for GC376 Pharmacokinetic Studies
Feline Model (Cat)
Cats are a primary model for GC376 research, given the drug's efficacy in treating Feline Infectious Peritonitis (FIP), a fatal coronavirus-induced disease.[1][6] Studies in cats have demonstrated that GC376 has favorable bioavailability and safety profiles.[1]
Murine Model (Mouse)
Mice, particularly transgenic strains expressing human ACE2 (e.g., K18-hACE2), have been employed to evaluate the in vivo efficacy of GC376 against SARS-CoV-2.[5] These models are instrumental in preclinical assessments of antiviral candidates.
Quantitative Pharmacokinetic Data
While several studies have investigated the pharmacokinetics of GC376, detailed quantitative data is not always readily available in a consolidated format. The following tables summarize the available information. Note: Researchers should refer to the primary literature for detailed experimental contexts.
Table 1: Pharmacokinetic Parameters of GC376 in Cats (Subcutaneous Administration)
| Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Clearance (CL) | Bioavailability (F) | Reference |
| 10 mg/kg | Plasma concentrations remained above EC50 | Not specified | Not specified | Not specified | Not specified | Favorable | [1] |
| 15 mg/kg | Not specified | Not specified | Not specified | Not specified | Not specified | Poor oral absorption | [6] |
Table 2: Pharmacokinetic Parameters of GC376 in Mice (Intraperitoneal Administration)
| Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Clearance (CL) | Bioavailability (F) | Reference |
| 40 mg/kg/day (split into two doses) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
It is important to note that direct comparisons of pharmacokinetic parameters across different studies should be made with caution due to variations in experimental design, analytical methods, and animal characteristics.
Experimental Protocols
GC376 Formulation
A common formulation for GC376 in preclinical studies involves dissolving the compound in a vehicle to ensure solubility and stability.
-
Protocol for GC376 Formulation:
-
Prepare a vehicle solution consisting of 10% ethanol and 90% polyethylene glycol 400 (PEG400).[6]
-
Alternatively, a vehicle of 10% ethanol, 50% PEG400, and 40% phosphate-buffered saline (PBS) can be used.[1]
-
Dissolve GC376 in the chosen vehicle to the desired final concentration (e.g., 53 mg/mL).[6]
-
Ensure the solution is homogenous before administration.
-
Administration of GC376
The route of administration significantly impacts the pharmacokinetic profile of a drug.
-
Protocol for Subcutaneous (SC) Administration in Cats:
-
Protocol for Intraperitoneal (i.p.) Administration in Mice:
-
Administer GC376 via intraperitoneal injection.
-
A common dosage regimen is 40 mg/kg per day, often split into two doses of 20 mg/kg administered several hours apart.[5]
-
Plasma Sample Collection for Pharmacokinetic Analysis
Systematic blood sample collection is crucial for accurately defining the pharmacokinetic profile.
-
Protocol for Serial Blood Sampling in Cats:
-
Collect whole blood samples from the jugular or cephalic vein at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Use collection tubes containing an anticoagulant such as K3-EDTA.[7]
-
The volume of blood collected at each time point should be minimized and comply with institutional animal care and use committee (IACUC) guidelines.
-
-
Protocol for Serial Blood Sampling in Mice:
-
For serial sampling from a single mouse, collect small volumes of blood (e.g., 20-30 µL) at each time point.[4][8]
-
Utilize methods such as tail vein puncture or submandibular vein bleed for early time points.[4][8]
-
For terminal bleeds, cardiac puncture can be performed under anesthesia.[8]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).[4]
-
Plasma Processing and Storage
Proper handling and storage of blood samples are essential to ensure the integrity of the analyte.
-
Protocol for Plasma Preparation:
-
Immediately after collection, gently invert the blood collection tubes to mix with the anticoagulant.
-
Centrifuge the blood samples at approximately 1,500 x g for 15 minutes at 4°C to separate the plasma.[9]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Transfer the plasma to clean, labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.[9]
-
Bioanalytical Method for Quantification of GC373
The active form of the drug, GC373, is the analyte of interest in pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its quantification due to its high sensitivity and selectivity.
-
Outline for LC-MS/MS Quantification of GC373 in Plasma:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add a precipitation solvent (e.g., methanol or acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation (LC):
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
-
Mass Spectrometric Detection (MS/MS):
-
Utilize an electrospray ionization (ESI) source, likely in positive ion mode.
-
Optimize the mass spectrometer parameters for GC373, including precursor and product ion selection for multiple reaction monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve using standards of known GC373 concentrations in the same biological matrix (plasma).
-
Determine the concentration of GC373 in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
-
Visualizations
Mechanism of Action of GC376
Caption: Mechanism of action of the prodrug GC376.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a GC376 pharmacokinetic study.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckman.com [beckman.com]
- 5. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a Standardized Protocol for Plasma Rich in Growth Factors Obtention in Cats: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Application Notes and Protocols for Assessing GC376 Binding to 3CL Protease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the binding and inhibition of GC376, a potent inhibitor, to the 3C-like protease (3CLpro), a crucial enzyme in the life cycle of many viruses, including coronaviruses. The following protocols for key experimental techniques are designed to guide researchers in accurately quantifying the interaction between GC376 and 3CLpro.
Fluorescence Resonance Energy Transfer (FRET) Assay
The FRET assay is a widely used method to determine the enzymatic activity of 3CL protease and the inhibitory potency of compounds like GC376.[1][2] The assay relies on a fluorogenic substrate that contains a cleavage site for 3CLpro flanked by a donor and a quencher fluorophore.[3][4] In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.[5]
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer, for example, 20 mM Tris-HCl pH 7.8 with 20 mM NaCl or 25 mM Bis-Tris, pH 7.0 with 1 mM DTT.[3][6]
-
3CL Protease Solution: Dilute the purified 3CL protease to the desired final concentration (e.g., 50 nM or 100 nM) in the assay buffer.[3][4]
-
GC376 Solution: Prepare a stock solution of GC376 in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.
-
FRET Substrate Solution: Prepare a stock solution of the FRET substrate (e.g., Abz-SVTLQSG-Y(NO2)-R or CFP-TSAVLQ↓SGFRKM-YFP) and dilute it to the working concentration in the assay buffer.[3][6]
-
-
IC50 Determination:
-
Add a fixed concentration of 3CL protease (e.g., 100 nM) to the wells of a 96-well or 384-well plate.[4]
-
Add varying concentrations of GC376 to the wells and incubate with the enzyme for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).[3][6]
-
Initiate the enzymatic reaction by adding a fixed concentration of the FRET substrate (e.g., 40 µM).[4][6]
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm and emission at 420 nm).[4]
-
Calculate the initial reaction velocities and plot the percentage of inhibition against the logarithm of the GC376 concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
-
-
Ki Determination:
-
Pre-incubate a fixed concentration of 3CL protease (e.g., 50 nM) with different concentrations of GC376.[3]
-
Initiate the reaction by adding varying concentrations of the FRET substrate.[3]
-
Measure the initial reaction velocities for each substrate and inhibitor concentration.
-
Analyze the data using kinetic models, such as the Michaelis-Menten equation, and create Lineweaver-Burk plots to determine the inhibition constant (Ki).[3]
-
Quantitative Data Summary
| Protease Source | Parameter | Value | Reference |
| Feline Infectious Peritonitis Virus (FIPV) 3CLpro | IC50 | Not explicitly stated, but potent activity observed | [1] |
| MERS-CoV 3CLpro | IC50 | Higher than FIPV 3CLpro | [1] |
| SARS-CoV 3CLpro | IC50 | 4.87-fold higher than FIPV 3CLpro | [1] |
| FIPV Mpro | Ki | 2.1 nM | [3] |
| SARS-CoV Mpro | Ki | 20 nM | [3] |
| SARS-CoV-2 Mpro | Ki | 40 nM | [3] |
| SARS-CoV-2 Mpro | IC50 | 0.89 µM | [6] |
| Various Coronaviral Mpros | IC50 | Effective inhibition observed | [8] |
FRET Assay Workflow Diagram
Caption: Workflow for determining 3CLpro inhibition by GC376 using a FRET assay.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information on the binding mode of GC376 to the active site of 3CL protease.[7][9][10] This technique is invaluable for structure-based drug design and for understanding the molecular interactions that drive inhibitor potency. The prodrug GC376 is converted to its active aldehyde form, GC373, which forms a covalent bond with the catalytic cysteine residue in the 3CLpro active site.[3][4]
Experimental Protocol
-
Protein Expression and Purification:
-
Clone, express, and purify the target 3CL protease.
-
-
Crystallization:
-
Mix the purified 3CL protease with a molar excess of GC376.
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).
-
Optimize the conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., XDS, SCALA).[4]
-
-
Structure Determination and Refinement:
Quantitative Data Summary
| Complex | Resolution | PDB ID (if available) | Reference |
| CVB3 3Cpro bound to GC-376 PROTAC precursor | 1.9 Å | Not provided in abstract | [7] |
| FIPV Mpro-GC376 complex | 1.93 Å | Not provided in abstract | [3][4] |
| SARS-CoV-2 Mpro-GC376 complex | High-resolution | Not provided in abstract | [6] |
| Various coronaviral Mpro-GC376 complexes | Solved | Not provided in abstract | [8] |
X-ray Crystallography Workflow Diagram
Caption: General workflow for determining the crystal structure of 3CLpro in complex with GC376.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[11][12][13][14] It provides a complete thermodynamic profile of the interaction between GC376 and 3CL protease.
Experimental Protocol
-
Sample Preparation:
-
Dialyze the purified 3CL protease and dissolve GC376 in the same buffer to minimize buffer mismatch effects.
-
Degas the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the 3CL protease solution into the sample cell of the calorimeter.
-
Load the GC376 solution into the injection syringe.
-
Perform a series of injections of GC376 into the 3CL protease solution while monitoring the heat change.
-
Perform a control titration by injecting GC376 into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the determined parameters.
-
Quantitative Data Summary
| Protease Source | Parameter | Value | Reference |
| SARS-CoV-2 Mpro | KD | 1.6 µM | [6] |
ITC Experimental Workflow Diagram
Caption: Workflow for assessing GC376 binding to 3CLpro using Isothermal Titration Calorimetry.
Cell-Based 3CL Protease Cytotoxicity Assay
This assay provides a straightforward method to evaluate the efficacy of 3CL protease inhibitors in a cellular context.[15] The expression of active 3CLpro in mammalian cells can lead to cytotoxicity, and an effective inhibitor like GC376 can rescue this phenotype.[15]
Experimental Protocol
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.
-
Transfect the cells with a plasmid expressing the 3CL protease. A control transfection with a mock vector or an inactive protease mutant should be included.
-
-
Compound Treatment:
-
After transfection, treat the cells with a range of concentrations of GC376.
-
-
Cytotoxicity Measurement:
-
Incubate the cells for a sufficient period (e.g., 24-48 hours).
-
Assess cell viability using a suitable method, such as crystal violet staining or a commercial cell viability assay (e.g., CellTiter-Glo).[15]
-
-
Data Analysis:
-
Quantify the cell viability for each inhibitor concentration.
-
Plot the percentage of cell viability against the logarithm of the GC376 concentration.
-
Determine the half-maximal effective concentration (EC50) by fitting the data to a dose-response curve.
-
Quantitative Data Summary
| Protease Source | Parameter | Value | Reference |
| SARS-CoV-2 3CLpro | EC50 | 3.30 µM | [15] |
| SARS-CoV 3CLpro | EC50 | <10 µM | [15] |
| MERS-CoV 3CLpro | EC50 | <10 µM | [15] |
Cell-Based Assay Workflow Diagram
Caption: Workflow for the cell-based 3CLpro cytotoxicity rescue assay.
Other Relevant Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study the interaction between GC376 and 3CL protease in solution.[7][9] It provides information on which amino acid residues of the protease are involved in binding and can reveal conformational changes upon inhibitor binding.[7]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[2][16] It can be used to determine the kinetics of binding (association and dissociation rates) and the binding affinity of GC376 to 3CL protease immobilized on a sensor chip.
Mechanism of 3CL Protease Inhibition by GC376
The following diagram illustrates the established mechanism of action where the prodrug GC376 is converted to the active aldehyde GC373, which then forms a covalent bond with the catalytic cysteine of the 3CL protease.
References
- 1. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structural Investigation of the Interaction between a GC-376-Based Peptidomimetic PROTAC and Its Precursor with the Viral Main Protease of Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory Effects and Surface Plasmon Resonance Based Binding Affinities of Dietary Hydrolyzable Tannins and Their Gut Microbial Metabolites on SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Dosage of GC376 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a broad-spectrum, dipeptide-based prodrug that acts as a potent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), found in various coronaviruses.[1][2] The Mpro enzyme is essential for processing viral polyproteins, making it a critical target for antiviral drug development.[1][3] GC376 is the bisulfite adduct prodrug of its active aldehyde form, GC373.[3] It has demonstrated significant antiviral activity against a range of coronaviruses, including Feline Infectious Peritonitis Virus (FIPV), SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][4] These notes provide a summary of recommended dosages from preclinical studies and detailed protocols for evaluating its efficacy and cytotoxicity.
Mechanism of Action
GC376 targets the highly conserved main protease (Mpro) of coronaviruses.[1] Upon administration, the prodrug GC376 is converted to its active aldehyde form, GC373.[3] This active compound covalently binds to the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro) in the active site of the enzyme.[3][5] This binding event blocks the substrate-binding site and inhibits the protease's ability to cleave the viral polyprotein, which is an essential step for viral replication and transcription.[3][5] This mechanism makes GC376 an effective inhibitor of viral proliferation.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the effective concentrations and dosages of GC376 observed in various preclinical in vitro and in vivo models.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of GC376
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.70 | > 200 | > 285 | [6] |
| SARS-CoV-2 | Vero E6 | 3.37 | > 100 | > 29.6 | [1][7] |
| SARS-CoV-2 | Vero | Not Specified | > 200 | Not Specified | [6] |
| FIPV | CRFK | Not Specified | Not Specified | Not Specified | [8] |
| MERS-CoV | Vero | Not Specified | Not Specified | Not Specified | [1] |
| SARS-CoV | Vero | Not Specified | Not Specified | Not Specified | [1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI indicates a more favorable safety profile.[9]
Table 2: In Vivo Dosage and Efficacy of GC376
| Animal Model | Virus | Dosage | Route of Admin. | Dosing Frequency | Outcome | Reference |
| Cats | FIPV | 5-10 mg/kg/day | Subcutaneous | Twice daily | Reversal of FIP symptoms | [3][10] |
| BALB/c Mice | SARS-CoV-2 | 111 mg/kg | Intramuscular (i.m.) | Not Specified | Reduced viral replication in lungs, but less effective than GS441524 | [8] |
| K18-hACE2 Mice | SARS-CoV-2 | 20 mg/kg | Not Specified | Twice daily for 7 days | Marginal effect, no significant improvement in survival | |
| K18-hACE2 Mice | SARS-CoV-2 | 40 mg/kg/day | Intraperitoneal (i.p.) | Twice daily for 7 days | Slightly improved survival (0% to 20%) at high viral dose; reduced viral loads in the brain at low viral dose | [11] |
Experimental Protocols
Detailed protocols are essential for the accurate assessment of antiviral compounds. The following are standard methodologies for evaluating GC376.
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the ability of GC376 to inhibit viral replication by measuring the reduction in the number of viral plaques.[9]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
24-well plates
-
SARS-CoV-2 (or other target virus)
-
GC376 compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Low-melting-point agarose
-
10% Formaldehyde
-
0.5% Crystal Violet solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight to form a confluent monolayer.[9]
-
Compound Preparation: Prepare serial dilutions of GC376 in DMEM with 2% FBS.
-
Virus Infection: Aspirate the culture medium. Infect the cells with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C.[9]
-
Compound Treatment: Remove the virus inoculum and wash the cells once with PBS. Add the serially diluted GC376 to the appropriate wells. Include a virus control (no compound) and a cell control (no virus, no compound).[9]
-
Agarose Overlay: Prepare a 1:1 mixture of 2X DMEM (with 4% FBS) and 1.6% low-melting-point agarose. Overlay the cells with this mixture (final agarose concentration 0.8%).[9]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, until plaques are visible.[9]
-
Fixation and Staining: Fix the cells with 10% formaldehyde for at least 4 hours. Carefully remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet for 15-20 minutes. Gently wash with water and air dry.[9]
-
Data Analysis: Count the plaques in each well. Calculate the percentage of plaque inhibition for each GC376 concentration compared to the virus control. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration.[9]
Protocol 2: Cytotoxicity Assay (MTT or similar)
This assay determines the concentration at which GC376 is toxic to host cells, which is crucial for calculating the selectivity index.[9]
Materials:
-
Vero E6 cells
-
96-well plates
-
GC376 compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a commercial viability kit (e.g., CellTiter-Glo®).[9]
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[9]
-
Compound Addition: Prepare serial dilutions of GC376 in DMEM with 10% FBS. Aspirate the medium from the cells and add the diluted compound. Include a cell-only control (no compound).[9]
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.[9]
-
Viability Assessment: Quantify cell viability using an MTT assay or a commercial kit according to the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.[9]
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Stability of GC376 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a dipeptidyl aldehyde bisulfite adduct that serves as a prodrug for the active antiviral agent GC373. As a reversible inhibitor of the main protease (Mpro) of various coronaviruses, GC376 has garnered significant interest for its therapeutic potential. The stability of GC376 in solution is a critical parameter influencing its storage, formulation, and in vivo efficacy. In aqueous environments, GC376 can undergo dissociation to release the active aldehyde, GC373, which is a primary degradation pathway.[1][2] Understanding the kinetics and pathways of GC376 degradation under various conditions is essential for the development of a stable and effective pharmaceutical product.
These application notes provide a comprehensive overview of the methods for evaluating the stability of GC376 in solution, including detailed experimental protocols for forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Key Concepts in GC376 Stability
The stability of GC376 is primarily governed by the reversible formation of the bisulfite adduct. In aqueous solution, an equilibrium exists between GC376 and its corresponding aldehyde, GC373, and bisulfite. This equilibrium can be influenced by several factors, including pH, temperature, and the presence of other excipients.
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[3][4] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. The resulting data are crucial for developing and validating stability-indicating analytical methods.[3][5]
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components in the sample matrix.[6]
Data Presentation: Summary of Analytical Methods
The following table summarizes the key analytical methods and their parameters for evaluating the stability of GC376.
| Parameter | Method | Details | Purpose |
| Quantification of GC376 and Degradants | Stability-Indicating RP-HPLC | Column: C18, 5 µm, 4.6 x 250 mmMobile Phase A: 0.1% Trifluoroacetic acid in WaterMobile Phase B: 0.1% Trifluoroacetic acid in AcetonitrileGradient: Time-dependent variation of A and BFlow Rate: 1.0 mL/minDetection: UV at 220 nmColumn Temperature: 30°C | To separate and quantify GC376 from its primary degradant GC373 and other potential degradation products. |
| Identification of Degradation Products | LC-MS/MS | Coupled with the HPLC method | To determine the mass-to-charge ratio and fragmentation patterns of degradation products for structural elucidation. |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR | To confirm the structure of isolated degradation products. |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol describes a stability-indicating RP-HPLC method for the quantitative determination of GC376 and its degradation products.
1. Materials and Reagents:
-
GC376 reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm (e.g., Xbridge prep C18)
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 5 95 35 5 95 36 95 5 | 45 | 95 | 5 |
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of GC376 reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution: Dissolve the GC376 sample in the diluent to achieve a final concentration within the linear range of the method.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the standard solutions to establish system suitability and create a calibration curve.
-
Inject the sample solutions.
-
Analyze the chromatograms to determine the retention times and peak areas of GC376 and any degradation products.
Protocol 2: Forced Degradation Studies
This protocol outlines the procedures for conducting forced degradation studies on GC376 to assess its intrinsic stability and identify potential degradation products.
1. General Procedure:
-
Prepare a stock solution of GC376 in a suitable solvent (e.g., water or a buffer of known pH) at a concentration of approximately 1 mg/mL.
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Expose the samples to the stress conditions as described below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Monitor for the appearance of new peaks and a decrease in the peak area of GC376.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Add an equal volume of 0.1 M hydrochloric acid (HCl) to the GC376 stock solution.
-
Incubate at 60°C for 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
-
Basic Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the GC376 stock solution.
-
Incubate at room temperature for 4 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the GC376 stock solution.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Incubate the GC376 stock solution (in a sealed vial) in a calibrated oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the GC376 stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Mandatory Visualizations
Discussion
The provided protocols offer a robust framework for assessing the stability of GC376 in solution. The stability-indicating HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification and stability assessment. The primary degradation pathway of GC376 is the dissociation into the active aldehyde GC373 and bisulfite. Forced degradation studies are likely to reveal other minor degradation products resulting from hydrolysis of the amide bond or oxidation, especially under harsh conditions.
It is imperative to characterize any significant degradation products using techniques like LC-MS/MS and NMR to understand their structure and potential impact on the safety and efficacy of the drug product. The data generated from these stability studies are fundamental for formulation development, establishing appropriate storage conditions, and defining the shelf-life of GC376-containing products, thereby ensuring their quality and performance.
References
- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Combined Use of GC376 with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent dipeptide-based protease inhibitor that has demonstrated significant antiviral activity against a range of coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV-2.[1] Its primary mechanism of action is the inhibition of the main protease (Mpro or 3CLpro), an enzyme critical for the cleavage of viral polyproteins and subsequent viral replication.[2][3] To enhance antiviral efficacy, mitigate the development of drug resistance, and potentially reduce treatment duration, researchers have explored the use of GC376 in combination with other antiviral agents that target different stages of the viral life cycle.[1][2][4][5]
These application notes provide a comprehensive overview of the in vitro and in vivo studies on GC376 combination therapies, detailed experimental protocols for evaluating antiviral synergy, and a summary of the quantitative data from these studies.
Mechanism of Action: A Multi-Pronged Attack
The rationale behind combining GC376 with other antivirals lies in targeting multiple, essential viral processes simultaneously. GC376 directly inhibits the 3CL protease, preventing the maturation of viral proteins necessary for the formation of the replication-transcription complex.[2][3] In contrast, many of its combination partners are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp). These RdRp inhibitors, such as remdesivir (and its parent nucleoside GS-441524) and molnupiravir, act as chain terminators or introduce mutations during viral RNA synthesis, respectively, thereby halting replication.[2][3] This dual-targeted approach can lead to synergistic or additive antiviral effects, resulting in a more profound suppression of viral replication than either agent alone.[2][6]
Signaling Pathway of 3CL Protease and RdRp Inhibition
Caption: Dual inhibition of viral replication by GC376 and RdRp inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of GC376 alone and in combination with other antiviral agents against SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV).
Table 1: In Vitro Efficacy of GC376 and Combination Partners against SARS-CoV-2
| Drug/Combination | Virus Strain | Cell Line | Assay | EC50 (µM) | Synergy Score (Model) | Reference |
| GC376 (alone) | 20A.EU1 | Vero E6 | MTT | 0.81 (at 72h) | N/A | [3] |
| Molnupiravir (alone) | 20A.EU1 | Vero E6 | MTT | 1.24 (at 72h) | N/A | [4] |
| GC376 + Molnupiravir | 20A.EU1 | Vero E6 | MTT | Not Reported | 19.33 (HSA) at 48h | [1][6][7] |
| GC376 + Molnupiravir | 20A.EU1 | Vero E6 | MTT | Not Reported | 8.61 (HSA) at 72h (Additive) | [1][6][7] |
| Remdesivir (alone) | Not Specified | Vero | Plaque Assay | 0.58 | N/A | [8] |
| GC376 + Remdesivir | Not Specified | Vero | Plaque Assay | Not Reported | Additive Effect Observed | [8][9][10] |
| GC376 + Remdesivir | Not Specified | Not Specified | Not Specified | Not Reported | 17.509 (Loewe) | [2] |
| Nirmatrelvir (alone) | 20A.EU1 | Vero E6 | MTT | 1.28 (at 48h) | N/A | [1] |
| GC376 + Nirmatrelvir | Not Specified | Not Specified | Not Specified | Not Reported | Synergistic Effect Mentioned | [6] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that inhibits 50% of the viral effect. HSA (Highest Single Agent) Score: A positive score indicates that the combination effect is greater than the effect of the most active single agent. Loewe Synergy Score: A score > 0 indicates synergy.
Table 2: In Vitro Efficacy of GC376 and Combination Partners against FIPV
| Drug/Combination | Virus Serotype | Assay | EC50 (µM) | Synergy | Reference |
| GC376 (alone) | Type II | Not Specified | 0.19 | N/A | [11] |
| GS-441524 (alone) | Type II | Not Specified | Not Specified | N/A | [11] |
| GC376 + GS-441524 | Type II | Not Specified | Not Reported | Limited to no synergy detected in vitro | [11] |
| Remdesivir (alone) | Type II | Not Specified | 0.181 | N/A | [12] |
| GC376 + Remdesivir | Type II | Not Specified | 0.046 | Synergistic | [12] |
| Nirmatrelvir (alone) | Type II | Not Specified | 2.936 | N/A | [12] |
| Remdesivir + Nirmatrelvir | Type II | Not Specified | 1.670 | Synergistic | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the synergistic effects of antiviral agents.
Experimental Workflow for In Vitro Synergy Testing
Caption: A generalized workflow for assessing antiviral synergy in vitro.
Protocol 1: Checkerboard Synergy Assay using MTT for Cell Viability
This protocol is used to determine the interaction between two antiviral agents across a range of concentrations.
Materials:
-
Host cells (e.g., Vero E6)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Antiviral agents (GC376 and combination partner)
-
Virus stock (e.g., SARS-CoV-2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Incubate at 37°C with 5% CO2.
-
-
Drug Preparation and Checkerboard Setup:
-
Prepare serial dilutions of each antiviral agent. For combination studies, create a matrix of concentrations for both drugs in a separate 96-well plate.
-
Typically, seven to ten concentrations of each drug are used, spanning a range above and below their individual EC50 values.
-
Include wells with each drug alone and a no-drug control.
-
-
Infection and Treatment:
-
Aspirate the culture medium from the confluent cell monolayers.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Immediately after infection, add the drug dilutions (single agents and combinations) to the respective wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 environment for a duration that allows for viral replication and the development of cytopathic effects (CPE), typically 48-72 hours.
-
-
MTT Assay:
-
After incubation, carefully remove the medium and add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of antiviral agents.
Materials:
-
Host cells
-
Complete culture medium
-
Antiviral agents
-
Virus stock
-
6- or 12-well cell culture plates
-
Semi-solid overlay medium (e.g., medium with 0.1% agar or carboxymethylcellulose)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Cell Seeding:
-
Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Virus and Drug Preparation:
-
Prepare serial dilutions of the antiviral agents.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
In separate tubes, mix the diluted virus with each dilution of the antiviral agent(s). Include a virus control (virus with medium) and a cell control (medium only).
-
Incubate the virus-antiviral mixtures at 37°C for 1 hour.
-
-
Infection:
-
Aspirate the culture medium from the cell monolayers and wash with PBS.
-
Add the virus-antiviral mixtures to the respective wells.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
-
Staining and Plaque Counting:
-
Remove the overlay and fix the cells (e.g., with 4% formalin).
-
Stain the cell monolayer with Crystal Violet for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Conclusion and Future Directions
The combination of the 3CL protease inhibitor GC376 with antiviral agents targeting the RdRp, such as remdesivir, GS-441524, and molnupiravir, represents a promising therapeutic strategy against coronaviruses. In vitro studies have consistently demonstrated additive or synergistic effects, suggesting that a multi-targeted approach can more effectively suppress viral replication.[2][3][6] For FIPV, combination therapy has been shown to reduce treatment duration and improve cure rates in vivo.[5]
Further research, including well-designed clinical trials, is necessary to fully evaluate the safety and efficacy of these combination regimens in humans for the treatment of COVID-19 and future coronavirus outbreaks. The development of such therapies could provide crucial tools for managing these diseases.
References
- 1. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 Protease Secretion Reveals Extracellular Role | Life Sciences Institute [lsi.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Vector-Based Screening of the Antiviral Compound GC376
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent dipeptide-based prodrug that acts as a competitive inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro) of several viruses, most notably coronaviruses.[1] The 3CLpro is a viral enzyme crucial for the processing of viral polyproteins, making it an attractive target for antiviral drug development.[2][3] GC376 has demonstrated significant in vitro efficacy against a range of coronaviruses, including SARS-CoV-2.[1][4] Lentiviral vector-based pseudovirus assays provide a safe and effective platform for screening antiviral compounds like GC376 in a BSL-2 laboratory setting. These assays utilize replication-defective lentiviral particles that are pseudotyped with the spike (S) protein of a target coronavirus, allowing for the study of viral entry and its inhibition.
These application notes provide detailed protocols for the production of spike-pseudotyped lentiviruses and their use in a luciferase-based neutralization assay to determine the antiviral activity of GC376.
Mechanism of Action of GC376
GC376 is a prodrug of GC373. Upon administration, it is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the active site of the 3CLpro. This binding blocks the proteolytic activity of the enzyme, thereby inhibiting the cleavage of the viral polyprotein and halting viral replication.[5] The structure of 3CLpro is highly conserved among coronaviruses, which explains the broad-spectrum antiviral activity of GC376.[1]
Data Presentation: Antiviral Activity of GC376
The antiviral efficacy of GC376 has been evaluated using various assays. The half-maximal effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity in cell-based assays, while the half-maximal inhibitory concentration (IC50) is the concentration that inhibits 50% of the enzymatic activity of a target protein (e.g., 3CLpro).
| Virus | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| SARS-CoV-2 | Plaque Reduction | Vero E6 | 3.37 | - | [1] |
| SARS-CoV-2 | GFP Reporter Virus | Vero E6 | 1.50 ± 0.42 | - | [6] |
| SARS-CoV-2 | Plaque Assay | Vero E6 | 0.48 ± 0.29 | - | [6] |
| SARS-CoV-2 | Cell-based 3CLpro Inhibition | 293T | 2.2 | - | [7] |
| SARS-CoV-2 Mpro | FRET Assay | - | - | 1.14 | [8] |
| SARS-CoV-2 Mpro | FRET Assay | - | - | 0.17 | [9] |
| FIPV Mpro | FRET Assay | - | - | 0.13 ± 0.02 | [10] |
| SARS-CoV Mpro | FRET Assay | - | - | 0.19 ± 0.04 | [10] |
Experimental Protocols
Part 1: Production of Spike-Pseudotyped Lentivirus
This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
Plasmids:
-
Lentiviral backbone with a luciferase reporter gene (e.g., pLenti-Luc)
-
Packaging plasmid (e.g., psPAX2)
-
Spike protein expression plasmid (e.g., pCAGGS-SARS-CoV-2-S)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm PVDF filters
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the lentiviral backbone, packaging, and spike expression plasmids.
-
Transfection: Transfect the HEK293T cells with the plasmid DNA mixture using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells at 37°C with 5% CO2.
-
Harvesting: 48-72 hours post-transfection, collect the cell culture supernatant containing the pseudovirus particles.
-
Filtration and Storage: Centrifuge the supernatant to pellet cell debris, and then filter through a 0.45 µm filter. Aliquot the filtered pseudovirus and store at -80°C.
Part 2: Lentiviral Pseudovirus Neutralization Assay for GC376 Screening
This protocol details the use of the produced spike-pseudotyped lentivirus to screen for the antiviral activity of GC376.
Materials:
-
HEK293T cells stably expressing ACE2 (HEK293T-ACE2)
-
Spike-pseudotyped lentivirus (from Part 1)
-
GC376 compound
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of GC376 in cell culture medium.
-
Incubation of Virus and Compound: In a separate plate, incubate the spike-pseudotyped lentivirus with the different concentrations of GC376 for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the HEK293T-ACE2 cells. Include controls for "virus only" (no compound) and "cells only" (no virus).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each GC376 concentration relative to the "virus only" control.
-
Plot the percentage of inhibition against the logarithm of the GC376 concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Conclusion
Lentiviral vector-based pseudovirus assays are a valuable tool for the screening and characterization of antiviral compounds like GC376. They offer a safe, robust, and quantitative method to assess the inhibition of viral entry. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to evaluate the efficacy of potential coronavirus 3CLpro inhibitors.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening potential FDA-approved inhibitors of the SARS-CoV-2 major protease 3CLpro through high-throughput virtual screening and molecular dynamics simulation | Aging [aging-us.com]
- 4. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC376 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of GC376 Analogs: Application Notes and Protocols for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent broad-spectrum inhibitor of the main protease (Mpro or 3CLpro) of many coronaviruses, an enzyme essential for viral replication.[1][2][3] The development of GC376 analogs is a promising strategy for the discovery of novel antiviral therapeutics against existing and emerging coronaviruses.[4][5] High-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of these analogs to identify candidates with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the high-throughput screening of GC376 analogs, focusing on biochemical and cell-based assays.
Mechanism of Action and Signaling Pathway
GC376 is a prodrug that converts to its active aldehyde form, GC373, which acts as a covalent inhibitor of the Mpro.[6] The Mpro is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins necessary for viral replication and transcription.[7][8] By binding to the catalytic cysteine residue in the active site of Mpro, GC376 and its analogs block this cleavage process, thereby halting viral replication.[1][2][6]
High-Throughput Screening Workflow
A typical HTS campaign for GC376 analogs involves a primary biochemical screen to identify direct inhibitors of Mpro, followed by secondary cell-based assays to confirm antiviral activity and assess cytotoxicity.
Data Presentation: Inhibitory Activity of GC376 and Analogs
The following tables summarize the reported inhibitory activities of GC376 and some of its analogs against various coronaviruses. This data is essential for comparing the potency of new analogs.
Table 1: Biochemical Inhibitory Activity (IC50) against Mpro
| Compound/Analog | Virus Target | IC50 (µM) | Reference |
| GC376 | SARS-CoV-2 Mpro | 0.89 | [2] |
| GC376 | SARS-CoV Mpro | 4.35 | [2] |
| GC376 | MERS-CoV Mpro | 1.56 | [2] |
| GC376 | Feline Infectious Peritonitis Virus (FIPV) Mpro | 0.72 | [2] |
| Analog 2c | SARS-CoV-2 Mpro | Not specified | [4] |
| Analog 2d | SARS-CoV-2 Mpro | Not specified | [4] |
Table 2: Cell-Based Antiviral Activity (EC50) and Cytotoxicity (CC50)
| Compound/Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| GC376 | SARS-CoV-2 | Vero E6 | 0.70 | >200 | >285 | [9] |
| GC376 | SARS-CoV-2 | Caco-2 | 2.58 | >100 | >38.8 | [10] |
| Boceprevir | SARS-CoV-2 | Vero E6 | 15.57 | >200 | >12.8 | [9] |
| Calpain Inhibitor II | SARS-CoV-2 | Caco-2 | 6.37 | >100 | >15.7 | [10] |
| Calpain Inhibitor XII | SARS-CoV-2 | Caco-2 | 4.21 | >100 | >23.8 | [10] |
| Analog 2c (+CP-100356) | SARS-CoV-2 | Vero E6 | 0.19 | >200 | >1052 | [4][5] |
| Analog 2d (+CP-100356) | SARS-CoV-2 | Vero E6 | 0.18 | >200 | >1111 | [4][5] |
Note: The addition of efflux pump inhibitors like CP-100356 can improve the apparent EC50 of some compounds.[4][10]
Experimental Protocols
Primary Screening: FRET-Based Mpro Inhibition Assay
This assay measures the direct inhibition of Mpro enzymatic activity using a fluorogenic substrate.[8][11][12]
Principle: A synthetic peptide substrate contains a fluorophore and a quencher pair. In its intact form, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[8] Inhibitors of Mpro will prevent this cleavage, leading to a reduced fluorescence signal.
Materials:
-
Recombinant Mpro enzyme
-
FRET substrate (e.g., containing a fluorophore and quencher)[8]
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
GC376 analog library dissolved in DMSO
-
Positive control (e.g., GC376)
-
Negative control (DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Dispense 1 µL of each GC376 analog from the library into the wells of a 384-well plate. Include wells with positive and negative controls.
-
Enzyme Addition: Add 20 µL of Mpro solution (e.g., 50 nM final concentration) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add 20 µL of FRET substrate solution (e.g., 20 µM final concentration) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).[8]
-
Data Analysis: Calculate the initial reaction rates (slopes of the linear phase of the kinetic read). Determine the percent inhibition for each compound relative to the controls. Plot the percent inhibition versus compound concentration to determine the IC50 value for active compounds.
Secondary Screening: Cell-Based Antiviral Assay
This assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.[7][13][14]
Principle: Host cells susceptible to the target coronavirus are infected in the presence of the test compounds. The antiviral activity is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA or protein levels.[7][15]
Materials:
-
Vero E6 or other susceptible cell lines
-
Target coronavirus (e.g., SARS-CoV-2)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
GC376 analogs identified as hits from the primary screen
-
Positive control (e.g., Remdesivir or GC376)
-
Negative control (DMSO)
-
96-well or 384-well cell culture plates
-
Reagents for quantifying viral activity (e.g., Crystal Violet for CPE, qRT-PCR reagents for viral RNA, or antibodies for viral protein detection)
Protocol (CPE Reduction Assay):
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of the hit compounds and add them to the cell plates.
-
Viral Infection: Infect the cells with the target coronavirus at a specific multiplicity of infection (MOI), for example, 0.01.[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus control wells.[7]
-
Cell Staining:
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.5% crystal violet solution.[7]
-
Wash away excess stain and allow the plates to dry.
-
-
Quantification: Solubilize the stain with methanol and measure the absorbance at 595 nm using a plate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to uninfected controls. Plot the percent viability versus compound concentration to determine the EC50 value.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to general toxicity to the host cells.[7]
Principle: The viability of uninfected cells is measured after treatment with the test compounds. Common methods include MTT or CellTiter-Glo assays.
Materials:
-
Vero E6 or the same cell line used in the antiviral assay
-
Cell culture medium
-
GC376 analogs
-
Reagents for viability assay (e.g., MTT or CellTiter-Glo)
-
96-well or 384-well cell culture plates
-
Absorbance or luminescence plate reader
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the percent viability versus compound concentration to determine the 50% cytotoxic concentration (CC50).
Conclusion
The described high-throughput screening methods provide a robust framework for the identification and characterization of novel GC376 analogs with potent antiviral activity. By combining biochemical and cell-based assays, researchers can efficiently screen large compound libraries and select promising lead candidates for further preclinical and clinical development in the fight against coronaviral diseases.
References
- 1. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening for Inhibitors of the SARS-CoV-2 Protease Using a FRET-Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming GC376 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues associated with the antiviral compound GC376 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in optimizing experimental workflows and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of GC376?
A1: GC376, as a sodium salt, exhibits low solubility in aqueous solutions like water and phosphate-buffered saline (PBS) but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). At high concentrations in water (e.g., 440 mM), it can form a clear, viscous solution that behaves as a colloidal dispersion upon dilution, becoming a homogeneous solution at lower concentrations (around 5 mM).[1]
Q2: My GC376 precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as solvent-shift precipitation. DMSO is a powerful organic solvent that can dissolve GC376 at high concentrations. When this concentrated stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, and the solubility of GC376 dramatically decreases, causing it to precipitate out of solution. To prevent this, it is crucial to ensure the final concentration of DMSO in your working solution is low enough to be tolerated by your experimental system while keeping GC376 dissolved. For most cell-based assays, a final DMSO concentration of less than 1% is recommended.
Q3: Are there alternative forms or formulations of GC376 with better aqueous solubility?
A3: Yes, studies have shown that modifying the salt form of GC376 can significantly enhance its aqueous solubility. Replacing the sodium counterion with potassium or choline has been reported to increase molar solubility by approximately 30% and over 90%, respectively.[1] For in vivo studies, co-solvent systems, such as a mixture of ethanol and polyethylene glycol 400 (PEG-400), have been used to formulate GC376 for injection.[2]
Q4: How should I prepare a stock solution of GC376 for my in vitro experiments?
A4: For most in vitro applications, a high-concentration stock solution of GC376 should be prepared in 100% DMSO. A stock concentration of 20 mM is commonly used. This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: GC367 Precipitation in Aqueous Media
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The final concentration of DMSO is too low to maintain GC376 solubility in the aqueous buffer. | - Increase the final DMSO concentration in your working solution, ensuring it remains within the tolerated limits of your assay (typically <1%).- Perform serial dilutions in your aqueous buffer rather than a single large dilution step.- Consider using a formulation with enhanced solubility, such as the choline salt of GC376, if available.[1] |
| Cloudiness or turbidity in the working solution | GC376 is forming a colloidal dispersion at the working concentration.[1] | - Briefly sonicate the working solution to aid in homogenization.- Prepare the working solution fresh before each experiment.- If the issue persists, consider lowering the final concentration of GC376 in your assay. |
| Inconsistent experimental results | Poor solubility or precipitation of GC376 is leading to variability in the effective concentration. | - Visually inspect your working solutions for any signs of precipitation before adding them to your experiment.- Prepare a fresh dilution series from your DMSO stock for each experiment.- Validate the solubility of GC376 in your specific assay buffer at the intended working concentrations. |
Data Presentation: GC376 Solubility
| Solvent/Vehicle | Reported Solubility | Notes |
| DMSO | 10 - 45 mg/mL[2][3] | Sonication may be required to achieve higher concentrations. |
| PBS (pH 7.2) | 10 mg/mL[3] | |
| DMF | 10 mg/mL[3] | |
| Water | Poor (forms a colloidal dispersion at high concentrations)[1] | Homogeneous solution is achieved at concentrations around 5 mM (~2.5 mg/mL).[1] |
| 5% DMSO + 95% Saline | 2.25 mg/mL[2] | A common vehicle for in vivo studies. |
| 10% Ethanol + 90% PEG-400 | 53 mg/mL[2] | A formulation used for subcutaneous injections. |
Experimental Protocols
Protocol 1: Preparation of GC376 Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of GC376 for use in cell-based or enzymatic assays.
Materials:
-
GC376 sodium salt (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Allow the vial of solid GC376 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of GC376 in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for a 20 mM stock solution of GC376 with a molecular weight of 507.5 g/mol , dissolve 10.15 mg in 1 mL of DMSO).
-
Vortex the solution until the GC376 is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of GC376 Working Dilutions for Cell Culture Experiments
Objective: To prepare serial dilutions of GC376 in cell culture medium for determining antiviral activity.
Materials:
-
GC376 stock solution (e.g., 20 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM with 2% FBS)
-
Sterile dilution plates or tubes
Methodology:
-
Thaw an aliquot of the GC376 DMSO stock solution at room temperature.
-
Perform an initial dilution of the stock solution in the cell culture medium. For example, to prepare a 200 µM working solution, add 10 µL of the 20 mM stock to 990 µL of medium.
-
Vortex the solution gently to ensure it is well-mixed.
-
From this initial dilution, perform serial dilutions in the cell culture medium to achieve the desired final concentrations for your assay.
-
Ensure that the final concentration of DMSO in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
Visualizations
Caption: Mechanism of action of GC376 as a 3CL protease inhibitor.
Caption: Experimental workflow for an in vitro antiviral assay using GC376.
References
Addressing off-target effects of GC376 in cell culture
Technical Support Center: GC376 In Cell Culture
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using GC376, a potent inhibitor of the main protease (Mpro or 3CLpro) of several coronaviruses. The focus is to help identify and mitigate potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GC376 and what are its known off-target effects?
A1: GC376 is a dipeptide-based prodrug that converts to its active aldehyde form, GC373, under physiological conditions. Its primary on-target effect is the potent inhibition of the viral main protease (Mpro or 3CLpro), which is essential for the replication of many RNA viruses, including coronaviruses. It forms a covalent bond with the catalytic cysteine residue in the Mpro active site, blocking its function.[1]
However, due to its mechanism as a cysteine protease inhibitor, GC376 has the potential for off-target activity against host cellular proteases. A significant off-target effect that has been identified is the inhibition of host cell cathepsin L .[2] This can be a concern as cathepsin L is involved in various cellular processes, including viral entry for some viruses. Additionally, computational studies suggest a potential for off-target binding to other proteases like chymase and cathepsin G, highlighting the need for experimental validation.[3]
Q2: I'm observing significant cytotoxicity in my cell cultures at concentrations expected to be effective against the virus. What could be the cause?
A2: While GC376 generally exhibits low cytotoxicity with a CC50 greater than 100 µM in many cell lines, unexpected cell death can occur.[2] This could be due to several factors:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The reported low cytotoxicity may not apply to your specific cell model.
-
Off-Target Effects: Inhibition of essential host proteases, such as cathepsins or caspases, could trigger apoptotic or necrotic cell death pathways.
-
Compound Purity and Stability: Issues with the purity of your GC376 stock or degradation of the compound can lead to unexpected biological activity.
-
Assay Interference: The compound itself might interfere with the reagents used in your cytotoxicity assay (e.g., MTT or LDH assays), leading to inaccurate readings.
To diagnose the issue, a systematic troubleshooting approach is recommended. This involves confirming cytotoxicity with an orthogonal method and investigating specific cellular pathways.
Q3: How can I differentiate between the on-target antiviral effects of GC376 and its off-target cytotoxic effects?
A3: This is a critical experimental control. A robust method is to use a rescue experiment or a resistant mutant.
-
Resistant Mutant: If available, use a virus with a mutated Mpro that is resistant to GC376. If the compound is still cytotoxic in cells infected with the resistant virus, the toxicity is likely due to off-target effects.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that GC376 is binding to its intended Mpro target at the concentrations used in your antiviral assays.
-
Dose-Response Curves: Carefully compare the EC50 (antiviral effective concentration) and CC50 (cytotoxic concentration). A large therapeutic index (CC50/EC50) suggests a good window for on-target activity without significant cytotoxicity. For SARS-CoV-2, GC376 has shown EC50 values in the range of 0.70 µM to 3.37 µM, while cytotoxicity is typically observed at much higher concentrations (>100 µM).[2][4][5]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
If you observe high levels of cell death, follow this workflow to identify the cause.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Quantitative Data Summary
The following tables summarize key inhibitory concentrations for GC376, providing a reference for its on-target potency versus off-target potential and cytotoxicity.
Table 1: On-Target Activity of GC376 Against Viral Main Proteases (Mpro/3CLpro)
| Virus | Assay Type | IC50 / Ki | Cell Type | EC50 | Reference |
| SARS-CoV-2 | Enzymatic (FRET) | IC50: 0.03 µM - 0.15 µM | Vero | 0.70 µM - 3.37 µM | [2][4][5][6] |
| Feline Coronavirus (FIPV) | Enzymatic | Ki: 2.1 nM | - | - | [7] |
| SARS-CoV | Enzymatic | Ki: 20 nM | - | - | [7] |
-
IC50: Half-maximal inhibitory concentration in an enzymatic assay.
-
Ki: Inhibition constant, reflecting binding affinity.
-
EC50: Half-maximal effective concentration in a cell-based antiviral assay.
Table 2: Cytotoxicity and Off-Target Profile of GC376
| Parameter | Cell Type | Value | Notes | Reference |
| Cytotoxicity (CC50) | Vero | > 100 µM | Generally well-tolerated at effective antiviral concentrations. | [2] |
| Cytotoxicity (CC50) | Various | > 200 µM | Tested alongside more soluble derivatives. | [8] |
| Off-Target Inhibition | Host Cathepsin L | Inhibition confirmed | A known off-target, may contribute to antiviral effect in some contexts. | [2] |
| Off-Target Inhibition | Bovine Chymotrypsin | No inhibition | Shows specificity against some serine proteases. | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that GC376 binds to its intended target (viral Mpro) within the cell at the concentrations you are using.
Objective: To assess target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Infected or Mpro-expressing cells
-
Phosphate-buffered saline (PBS)
-
GC376 and vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors (use a cocktail that does not inhibit cysteine proteases if Mpro is the target)
-
Reagents for Western Blotting or Mass Spectrometry
Workflow Diagram:
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Procedure:
-
Cell Treatment: Treat cultured cells with GC376 at various concentrations (including a vehicle control) for a predetermined time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (Mpro) remaining using Western Blot or mass spectrometry.
-
Interpretation: A successful ligand binding event will stabilize the target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This will be visible as a rightward shift in the melting curve.
Protocol 2: Off-Target Protease Activity Assay
This protocol helps determine if GC376 is inhibiting cellular proteases like cathepsins.
Objective: To measure the activity of a specific cellular protease in the presence of GC376.
Materials:
-
Cell lysate from your experimental cell line.
-
GC376 and a known inhibitor for the protease of interest (positive control).
-
Fluorogenic substrate specific to the protease (e.g., a cathepsin L substrate).
-
Assay buffer specific to the protease.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare Lysate: Prepare a cell lysate and determine the total protein concentration.
-
Set up Reactions: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell lysate (a fixed amount of total protein)
-
Serial dilutions of GC376, the positive control inhibitor, or vehicle.
-
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence kinetically over a period of 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate.
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time curve). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value of GC376 for the off-target protease.
Signaling Pathway Consideration:
Caption: Simplified diagram of GC376's on-target and off-target actions.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 7. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 8. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC376 Concentration for Maximum Viral Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing GC376, a potent broad-spectrum protease inhibitor, in viral inhibition experiments. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for GC376?
A1: GC376 is a prodrug of GC373. It acts as a competitive inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro), an enzyme crucial for the replication of many viruses, including coronaviruses.[1][2] GC376 contains an aldehyde that forms a covalent bond with the cysteine residue in the active site of the Mpro, effectively blocking the cleavage of viral polyproteins into functional proteins and thereby halting viral replication.[2][3]
Q2: My GC376 treatment shows high cytotoxicity. What are the possible causes and solutions?
A2: High cytotoxicity can be attributed to several factors:
-
Concentration: The concentration of GC376 may be too high for the specific cell line being used. It is crucial to determine the 50% cytotoxic concentration (CC50) for your cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to GC376. For example, the CC50 in Vero E6 cells has been reported to be greater than 200 μM.[4]
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation, which could lead to cytotoxic byproducts.
-
Experimental Duration: Extended incubation times can increase cytotoxicity. Optimize the duration of the experiment to be sufficient for viral inhibition while minimizing cell death.
Solution: Always perform a cytotoxicity assay to determine the CC50 of GC376 in your specific cell line before conducting viral inhibition experiments. This will help establish a therapeutic window (the concentration range that is effective against the virus but not toxic to the cells).
Q3: I am not observing the expected level of viral inhibition. What should I check?
A3: Suboptimal viral inhibition can stem from several experimental variables:
-
GC376 Concentration: The concentration might be too low to be effective. The half-maximal effective concentration (EC50) varies depending on the virus and cell line. For instance, the EC50 for SARS-CoV-2 in Vero E6 cells has been reported to be as low as 0.18 μM and 0.70 µM in different studies.[1][4]
-
Virus Titer: The amount of virus used for infection (multiplicity of infection, MOI) can impact the apparent efficacy of the inhibitor. A very high MOI may overwhelm the inhibitory capacity of the compound.
-
Timing of Treatment: The timing of GC376 addition relative to viral infection is critical. For post-infection treatment, adding the compound too late may result in reduced efficacy.
-
Compound Activity: Verify the integrity and activity of your GC376 stock solution.
Solution:
-
Perform a dose-response experiment to determine the EC50 for your specific virus and cell line.
-
Optimize the MOI to a level that allows for robust infection without being excessive.
-
Establish a consistent and optimal time point for compound addition post-infection.
Q4: How do I calculate the Selectivity Index (SI) and what does it signify?
A4: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the cytotoxic concentration to the effective concentration:
SI = CC50 / EC50
A higher SI value indicates a more promising therapeutic agent because it suggests that the compound is effective at concentrations far below those that cause harm to host cells.[1]
Quantitative Data Summary
The following table summarizes the antiviral activity and cytotoxicity of GC376 against various coronaviruses in different cell lines.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.18 | >200 | >1111 | [4] |
| SARS-CoV-2 | Vero E6 | 0.70 | >200 | >285 | [1][5] |
| SARS-CoV-2 | Vero E6 | 3.37 | >100 | >29.6 | [1][6] |
| NL63 | Caco-2 | 0.7013 | Not Specified | Not Specified | [7] |
| 229E | A549 | <3 | Not Specified | Not Specified | [7] |
| OC43 | A549 | <3 | Not Specified | Not Specified | [7] |
Experimental Protocols
Cytotoxicity Assay (CC50 Determination)
This protocol is essential for determining the concentration range at which GC376 is toxic to the host cells.[1]
Materials:
-
96-well cell culture plates
-
Host cells (e.g., Vero E6)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GC376 stock solution
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.[1]
-
Compound Preparation: Prepare serial dilutions of GC376 in the appropriate medium.
-
Compound Treatment: Aspirate the growth medium from the cells and add the serially diluted GC376 to the respective wells. Include a cell control (no compound).[1]
-
Incubation: Incubate the plates for the same duration as planned for the antiviral assays (e.g., 48-72 hours) at 37°C with 5% CO2.[1]
-
Viability Assessment: Quantify cell viability using a chosen cell viability assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each GC376 concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Viral Inhibition Assay (EC50 Determination) by Cytopathic Effect (CPE) Inhibition
This assay assesses the ability of GC376 to protect host cells from virus-induced cell death.
Materials:
-
96-well cell culture plates
-
Host cells (e.g., Vero E6)
-
Complete growth medium
-
Virus stock of known titer
-
GC376 stock solution
-
Crystal violet solution (0.5%) or a cell viability assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the cytotoxicity assay.[1]
-
Compound and Virus Addition: Prepare serial dilutions of GC376. Aspirate the medium and add the diluted compound to the cells. Subsequently, infect the cells with the virus at a specific MOI (e.g., 0.01).[1] Include a virus control (cells + virus, no compound) and a cell control (cells only).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until approximately 90% of the cells in the virus control wells show CPE.[1]
-
Viability Assessment: Visually inspect the plates for CPE. For quantitative analysis, stain the cells with crystal violet or use a cell viability assay.[1]
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of GC376 relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.[1]
Visualizations
Caption: Mechanism of action of GC376 in inhibiting viral replication.
Caption: Experimental workflow for determining GC376 efficacy.
Caption: Troubleshooting decision tree for GC376 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in GC376 antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GC376 antiviral assays. Inconsistent results can arise from various factors, from procedural variations to compound quality. This guide aims to address common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GC376?
A1: GC376 is a dipeptide-based protease inhibitor. It is a prodrug that converts to its active aldehyde form, GC373, under physiological conditions[1]. GC376 acts as a broad-spectrum inhibitor of the 3C-like protease (3CLpro) or main protease (Mpro), an enzyme essential for the replication of many viruses, including coronaviruses and noroviruses[2][3][4]. The active form of the drug forms a covalent bond with a critical cysteine residue in the active site of the Mpro, thereby blocking the cleavage of viral polyproteins into their functional units and halting viral replication[3][5].
Q2: Against which viruses is GC376 active?
A2: GC376 has demonstrated broad-spectrum activity against a range of viruses. It is notably effective against various coronaviruses, such as SARS-CoV-2, Feline Infectious Peritonitis (FIP) virus, and Porcine Epidemic Diarrhea Virus (PEDV)[2][3][6]. Its efficacy extends to other viruses that rely on a similar main protease for replication[2][7].
Q3: What are the standard assays to determine the antiviral activity of GC376?
A3: The most common cell-based assays to evaluate GC376's antiviral efficacy are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay[4][6]. These assays measure the ability of the compound to inhibit viral replication and protect host cells from virus-induced death, respectively. Additionally, a cytotoxicity assay is crucial to determine the compound's safety profile and to differentiate between antiviral effects and general toxicity to the host cells[4].
Q4: Why is a cell-based assay preferred over a purely enzymatic one?
A4: While enzymatic assays are useful for determining direct inhibition of the viral protease, cell-based assays provide more biologically relevant data. They account for critical factors such as cell permeability, potential for cellular metabolism of the compound, and cytotoxicity[8][9][10]. An inhibitor that is potent in an enzymatic assay may be ineffective in a cellular context if it cannot cross the cell membrane to reach its target[8].
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in EC50/IC50 Values Between Experiments
Possible Cause 1: Inconsistent Compound Quality
-
Troubleshooting: Ensure the purity and identity of your GC376 compound. There have been reports of unregulated antiviral compounds being mislabeled, which can lead to drastically different and unexpected results[11]. If possible, verify the compound's identity and purity using analytical methods like HPLC and mass spectrometry.
Possible Cause 2: Variations in Experimental Parameters
-
Troubleshooting:
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments. Over- or under-confluent cell monolayers can significantly impact viral replication and compound efficacy.
-
Multiplicity of Infection (MOI): Use a consistent MOI for viral infection. High variability in the amount of virus used per cell will lead to inconsistent results[4].
-
Incubation Times: Adhere to consistent incubation times for drug treatment and viral infection. As a covalent inhibitor, the binding of GC376's active form can be time-dependent[5].
-
Possible Cause 3: Instability of the Compound in Solution
-
Troubleshooting: Prepare fresh dilutions of GC376 for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: No Antiviral Activity Observed or Lower Than Expected Potency
Possible Cause 1: Inappropriate Cell Line
-
Troubleshooting: The choice of cell line can influence the outcome of the assay. Some cell lines may lack certain host factors necessary for efficient viral entry or replication[1][12]. For example, Vero E6 cells do not express TMPRSS2, a host protease important for the entry of some coronaviruses[1]. Ensure the chosen cell line is appropriate for the virus being studied.
Possible Cause 2: Compound Inactivity
-
Troubleshooting: As mentioned, verify the quality of the GC376 compound[11]. If the compound is confirmed to be pure, consider the possibility that the specific viral strain being tested may have reduced sensitivity to the inhibitor.
Possible Cause 3: Assay Sensitivity
-
Troubleshooting: The chosen assay may not be sensitive enough to detect the antiviral effect. Consider optimizing the assay conditions, such as the MOI or the endpoint measurement. For example, a reporter virus assay might provide a more sensitive readout than a visual CPE assessment.
Issue 3: High Cytotoxicity Observed
Possible Cause 1: Compound Toxicity
-
Troubleshooting: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of GC376 in your chosen cell line[4]. This will help to distinguish true antiviral activity from non-specific toxic effects. Ensure that the concentrations used in the antiviral assay are well below the CC50 value.
Possible Cause 2: Solvent Toxicity
-
Troubleshooting: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve GC376 is consistent across all wells and is at a non-toxic level for the cells. Include a solvent control (cells treated with the same concentration of solvent without the compound) in your experiments.
Quantitative Data Summary
The following table summarizes the reported antiviral activity of GC376 against various coronaviruses in different cell lines.
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.70 | [5] |
| SARS-CoV-2 | Vero E6 | 3.37 | [6] |
| SARS-CoV-2 | Vero E6 | >200 (Therapeutic Index) | [6] |
| Feline Infectious Peritonitis Virus | CrFK | Not Specified | [2] |
| Porcine Epidemic Diarrhea Virus | Vero | Not Specified | [3] |
Experimental Protocols
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in the presence of the compound.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of GC376 in a serum-free medium.
-
Virus Infection: Remove the culture medium and infect the cells with the virus at an MOI that produces a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and add the prepared dilutions of GC376. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Agarose Overlay: After a short incubation with the compound, overlay the cells with a mixture of 2X culture medium and low-melting-point agarose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a crystal violet solution to visualize the plaques. Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus control.
-
Data Analysis: Determine the EC50 value by plotting the percentage of plaque inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of the compound to protect cells from virus-induced death.
-
Cell Seeding: Seed host cells in 96-well plates and incubate overnight.
-
Compound and Virus Addition: Prepare serial dilutions of GC376. Add the diluted compound to the cells, followed by the virus at a specific MOI. Include a virus control, a cell control, and a compound control.
-
Incubation: Incubate the plates for 48-72 hours, or until approximately 90% of the cells in the virus control wells show CPE.
-
Viability Assessment: Quantify cell viability using a suitable method, such as staining with crystal violet and measuring the absorbance, or using a commercial viability assay kit (e.g., MTT or MTS).
-
Data Analysis: Calculate the percentage of cell protection for each concentration and determine the EC50 value.
Visualizations
Caption: Mechanism of action of GC376 in inhibiting viral replication.
Caption: General experimental workflow for a GC376 antiviral assay.
Caption: Logical troubleshooting guide for inconsistent GC376 assay results.
References
- 1. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Proteases and variants: context matters for SARS-CoV-2 entry assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate GC376-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding GC376-induced cytotoxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic profile of GC376?
A1: GC376, a prodrug of the 3C-like protease (3CLpro) inhibitor GC373, generally exhibits a favorable safety profile with low cytotoxicity in various cell lines.[1][2][3][4][5][6][7] This is reflected in its high half-maximal cytotoxic concentration (CC50) values, which are often reported to be greater than 100 µM or 200 µM.[1][2][3][4][5] The resulting high therapeutic index (TI = CC50/EC50) suggests a wide window between the concentration required for antiviral efficacy and the concentration that causes significant cell death.[5][6]
Q2: What are the known off-target effects of GC376 that might contribute to cytotoxicity?
A2: A potential off-target effect of GC376 is the inhibition of host cell proteases, particularly cathepsin L.[5][8] Cathepsin L is a lysosomal cysteine protease involved in various cellular processes, including viral entry.[5] Inhibition of cathepsin L could contribute to the antiviral effect of GC376 but may also lead to off-target cellular toxicity.[5][8]
Q3: What are the observed side effects of GC376 in in vivo studies?
A3: In vivo studies, primarily in cats for the treatment of Feline Infectious Peritonitis (FIP), have reported some side effects. These are often localized to the injection site and can include transient stinging, subcutaneous fibrosis, and hair loss.[6] In juvenile cats, abnormal eruption of permanent teeth has been observed.[6] Systemic side effects are generally considered to be minimal.[1]
Troubleshooting Guide
Issue: High level of cytotoxicity observed in our cell-based assays.
Possible Cause 1: Compound Concentration While GC376 generally has low cytotoxicity, excessively high concentrations can lead to cell death.
-
Recommendation: Perform a dose-response curve to determine the CC50 value in your specific cell line and experimental conditions. Start with a broad range of concentrations and narrow down to a more defined range around the expected CC50.
Possible Cause 2: Cell Line Sensitivity Different cell lines can exhibit varying sensitivities to a compound.
-
Recommendation: If possible, test the cytotoxicity of GC376 in a panel of cell lines relevant to your research. Compare your results with published data for similar cell types.
Possible Cause 3: Assay-Specific Artifacts The choice of cytotoxicity assay can influence the results. Some assay reagents may interact with the compound or be affected by the experimental conditions.
-
Recommendation: Use a well-validated cytotoxicity assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.[9][10][11][12] Always include appropriate controls, such as vehicle-treated cells and cells treated with a known cytotoxic agent.
Issue: Inconsistent cytotoxicity results between experiments.
Possible Cause 1: Compound Stability and Storage GC376 is a prodrug and its stability in solution can be affected by factors such as pH, temperature, and solvent.
-
Recommendation: Prepare fresh solutions of GC376 for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles. Follow the manufacturer's instructions for storage conditions.
Possible Cause 2: Variability in Cell Culture Conditions Cell health, passage number, and confluency can all impact the outcome of cytotoxicity assays.
-
Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a consistent cell seeding density for all experiments.
Strategies to Reduce GC376-Induced Cytotoxicity
1. Combination Therapy
Combining GC376 with other antiviral agents that have different mechanisms of action can lead to synergistic or additive effects, allowing for the use of lower, less toxic concentrations of each drug.[6][13][14]
-
GC376 and GS-441524: GS-441524, the parent nucleoside of remdesivir, targets the viral RNA-dependent RNA polymerase (RdRp). Studies in cats with FIP have shown that the combination of GC376 and GS-441524 can be safe and effective, potentially reducing the required treatment duration.[1][15]
-
GC376 and Remdesivir: Combination with remdesivir has also been shown to have an additive effect against SARS-CoV-2 in vitro.[2][6]
2. Chemical Modification
Modifying the chemical structure of GC376 can lead to derivatives with improved potency and maintained or even reduced cytotoxicity. One study reported the development of GC376 derivatives with nanomolar affinities and therapeutic indices greater than 200.[5]
3. Drug Delivery Systems
Encapsulating GC376 in drug delivery systems, such as liposomes or nanoparticles, could potentially reduce systemic toxicity by targeting the drug to the site of infection and minimizing exposure to healthy tissues. While specific studies on GC376 are limited, this is a recognized strategy for reducing the toxicity of various drugs.[16][17][18][19][20] The polar nature of GC376 suggests it could be encapsulated within the aqueous core of liposomes.[16]
Data Presentation
Table 1: In Vitro Cytotoxicity of GC376 in Various Cell Lines
| Cell Line | CC50 (µM) | Reference |
| Vero E6 | > 200 | [2][5] |
| Vero E6 | > 100 | [1][3] |
| Vero E6 | > 250 | [4] |
| Multiple Cell Lines | > 100 | [3] |
Table 2: Antiviral Activity and Cytotoxicity of GC376 and in Combination with GS-441524 against SARS-CoV-2 in Vero E6 Cells
| Compound/Combination | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| GC376 | 0.881 ± 0.109 | > 250 | > 283.77 | [4] |
| GS-441524 | 5.047 ± 2.116 | > 250 | > 49.53 | [4] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay for GC376 Cytotoxicity
This protocol is adapted from manufacturer's instructions and common laboratory practices for assessing the cytotoxicity of antiviral compounds.[9][10][11][12]
Materials:
-
Target mammalian cell line (e.g., Vero E6)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
GC376
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that will not lead to over-confluence during the incubation period. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of GC376 in cell culture medium.
-
Compound Treatment: Remove the existing medium from the cells and add the prepared GC376 dilutions. Include wells with medium only (no cells) for background luminescence measurement and wells with cells and vehicle control (the solvent used to dissolve GC376).
-
Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Calculate the percentage of cell viability for each GC376 concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the GC376 concentration to determine the CC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of GC376 in inhibiting viral replication.
Caption: Experimental workflow for determining GC376 cytotoxicity.
Caption: Strategies to reduce GC376-induced cytotoxicity.
References
- 1. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 2. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticulate vacuolar ATPase blocker exhibits potent host-targeted antiviral activity against feline coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. Nanoparticles as delivery vehicles for antiviral therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of GC376
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo studies with GC376.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in-vivo bioavailability of GC376?
The primary challenge impacting the in-vivo bioavailability of GC376 is its poor water solubility.[1] This characteristic can lead to difficulties in preparing formulations suitable for parenteral administration, potentially affecting absorption and consistent dosing.
Q2: What is a common formulation for administering GC376 in animal studies?
A frequently used formulation for subcutaneous (SC) administration of GC376 in feline studies involves dissolving it in a mixture of 10% ethanol and 90% polyethylene glycol 400 (PEG 400).[2][3] For intramuscular (i.m.) injections in mice, various formulations have been used, and it's crucial to select a vehicle that ensures solubility and stability.
Q3: Has oral administration of GC376 been successful?
Studies have indicated that oral administration of GC376 may have limitations. Compared to the antiviral agent GS-441524, orally administered GC376 shows poorer absorption, faster clearance, and a higher rate of metabolism.[4] Effective therapeutic outcomes with oral GC376 have been observed only at high doses.[4]
Q4: Are there strategies to improve the solubility and delivery of GC376?
Yes, research is ongoing to enhance the solubility and delivery of GC376. One promising approach is the formation of micellar solutions, which can circumvent solubility issues and allow for more concentrated formulations.[5] Additionally, creating derivatives of GC376 by modifying its structure is being explored to improve its physicochemical properties.[6]
Troubleshooting Guides
Issue: Precipitation of GC376 during formulation preparation.
-
Possible Cause: GC376 has low aqueous solubility. The chosen solvent system may not be adequate to maintain the compound in solution at the desired concentration.
-
Troubleshooting Steps:
-
Vehicle Optimization: Ensure the use of appropriate co-solvents. A common and effective vehicle is a combination of 10% ethanol and 90% polyethylene glycol 400 (PEG 400).[2][3]
-
Sonication: Gentle sonication can aid in the dissolution of GC376.
-
pH Adjustment: While not extensively reported for GC376, slight pH adjustments of the vehicle (if compatible with the administration route) can sometimes improve the solubility of compounds.
-
Concentration Reduction: If precipitation persists, consider lowering the final concentration of GC376 in the formulation.
-
Issue: Inconsistent pharmacokinetic (PK) data between study animals.
-
Possible Cause: Variability in drug absorption from the injection site. This can be due to improper injection technique or issues with the formulation's stability in vivo.
-
Troubleshooting Steps:
-
Standardized Administration Technique: Ensure all personnel are trained on a consistent subcutaneous or intramuscular injection technique to minimize variability.
-
Formulation Homogeneity: Before each administration, ensure the GC376 formulation is homogenous, especially if it is a suspension.
-
Site of Injection: Use a consistent anatomical location for injections across all animals in a study group.
-
Evaluate Formulation: Consider if the formulation is causing any local tissue reaction that might impede consistent absorption.
-
Data Presentation
Table 1: Reported Formulations for In Vivo Administration of GC376
| Animal Model | Administration Route | Formulation | Concentration | Dosage | Reference |
| Cat | Subcutaneous (SC) | 10% ethanol, 90% polyethylene glycol 400 | 53 mg/ml | 15 mg/kg every 12h | [2] |
| Cat | Subcutaneous (SC) | 10% anhydrous ethanol, 90% polyethylene glycol 400 | 50 mg/mL | 10-20 mg/kg every 12h | [3] |
| Rat | Intramuscular (i.m.) | Not specified | Not specified | 111 mg/kg or 55.5 mg/kg | [7] |
Table 2: Pharmacokinetic Parameters of GC376 in Cats (Single Subcutaneous Dose of 10 mg/kg)
| Parameter | Value | Unit | Reference |
| Time to Peak Plasma Level | ~2 | hours | [8] |
| Duration above EC50 (8 ng/ml) | 18 | hours | [8] |
Experimental Protocols & Visualizations
Protocol: Preparation of GC376 Formulation for Subcutaneous Administration in Cats
-
Materials:
-
GC376 powder
-
Anhydrous ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Sterile, pyrogen-free vials
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
In a sterile vial, prepare the vehicle by mixing 1 part anhydrous ethanol with 9 parts PEG 400 (e.g., for 10 ml of vehicle, use 1 ml of ethanol and 9 ml of PEG 400).
-
Gradually add the calculated amount of GC376 powder to the vehicle to achieve the desired final concentration (e.g., 53 mg/ml).
-
Vortex or sonicate the mixture until the GC376 is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the formulation as per stability data, protecting it from light if necessary.
-
Caption: Workflow for GC376 formulation and in vivo administration.
Logical Relationship: Factors Influencing GC376 Bioavailability
This diagram illustrates the key factors that influence the systemic exposure of GC376 following administration.
Caption: Key factors influencing the in vivo bioavailability of GC376.
References
- 1. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 4. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of optimized drug-like small molecule inhibitors of the SARS-CoV-2 3CL protease for treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor | PLOS Pathogens [journals.plos.org]
Technical Support Center: Refinement of GC376 Delivery Methods in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with the antiviral compound GC376 in animal models.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental use of GC376.
General Information
-
What is GC376 and what is its mechanism of action? GC376 is a dipeptide-based broad-spectrum antiviral agent.[1][2][3] It functions as a competitive and reversible inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro), which is essential for the replication of many coronaviruses.[4] GC376 is a prodrug that converts to its active aldehyde form, GC373, under physiological conditions.[4][5] GC373 then targets the catalytic site of the viral protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral maturation and replication.[3][4]
Formulation and Administration
-
How should GC376 be formulated for subcutaneous injection? In published studies, GC376 has been formulated at a concentration of 53 mg/ml in a solution of 10% ethanol and 90% polyethylene glycol 400 (PEG400).[3][6] Another formulation described is 10% ethanol, 50% PEG400, and 40% phosphate-buffered saline (PBS).[7]
-
What is the recommended dosage for GC376 in feline infectious peritonitis (FIP) studies? Dosage can vary depending on the study design. In experimental FIP infection studies, a dose of 10 mg/kg administered subcutaneously every 12 hours has been used.[4][6] For clinical field trials in client-owned cats, a higher dose of 15 mg/kg every 12 hours is common.[1][4][6][8] In some cases of relapse or severe disease, dosages have been increased up to 50 mg/kg.[9]
-
Are there alternative administration routes to subcutaneous injection? While subcutaneous administration is the most documented route for GC376, oral administration has been explored.[10][11][12] However, studies suggest that GC376 has poor oral absorption compared to other antivirals like GS-441524, and may only be effective at high doses when given orally.[10][11][12] Intramuscular and intranasal routes have been investigated in mouse models for SARS-CoV-2.[13]
Troubleshooting Common Issues
-
What should I do if I observe injection site reactions? Transient stinging or pain upon injection is a known side effect of GC376.[2][4][6][8] Occasional subcutaneous fibrosis and hair loss at the injection site have also been reported.[2][6][8] To mitigate these effects, it is advisable to rotate injection sites. If severe or persistent reactions occur, consulting with a veterinarian is recommended.
-
Why might GC376 treatment be ineffective or lead to relapse? Treatment failure or relapse can occur for several reasons. In some cases, the development of viral resistance to GC376 has been documented.[14] Neurological forms of FIP may not respond well to GC376 due to its poor penetration of the blood-brain barrier.[6][9][10] Studies have shown that GC376 levels in the brain are only a small fraction of plasma concentrations.[6] Inadequate treatment duration can also lead to relapse; a minimum of 12 weeks of treatment is often recommended.[1][6]
-
What are the known side effects of GC376 treatment in cats? Besides injection site reactions, a significant side effect observed in juvenile cats (treated before 16-18 weeks of age) is the retarded development and abnormal eruption of permanent teeth.[1][2][6][8]
-
Can GC376 be used in combination with other antiviral drugs? Yes, GC376 has been used in combination with GS-441524, another antiviral agent, particularly in cases of resistance to GS-441524.[10][14][15] This combination therapy may have an additive effect and help to prevent the emergence of drug resistance.[2][15]
Experimental Protocols and Data
This section provides detailed methodologies for key experiments and summarizes quantitative data in structured tables.
Experimental Protocols
1. In Vivo Efficacy of GC376 for Feline Infectious Peritonitis (FIP)
-
Animal Model: Specific-pathogen-free (SPF) kittens.
-
Virus Challenge: Experimental infection with a known titer of FIPV.
-
Treatment Initiation: Begin treatment with GC376 or a placebo vehicle once clinical signs of FIP (e.g., fever, lymphopenia, ascites) are confirmed.
-
Drug Administration: Administer GC376 subcutaneously at a dose of 10-15 mg/kg every 12 hours.[4][6]
-
Monitoring: Conduct daily monitoring of clinical parameters, including temperature, body weight, and clinical signs. Collect blood samples weekly for hematology and biochemistry.
-
Data Collection: Collect samples such as ascites fluid or tissue to measure viral load via RT-qPCR.[4]
-
Endpoint: The study may conclude after a fixed duration (e.g., 20 days) or be extended to monitor for relapse.[4] Efficacy is determined by the resolution of clinical signs and reduction in viral load.
2. In Vitro Antiviral Activity Assay
-
Cell Culture: Seed Felis catus whole fetus (fcwf-4) cells in 96-well plates and grow to confluency.[4]
-
Drug Preparation: Prepare serial dilutions of GC376 in cell culture medium.
-
Infection: Infect the cells with a known titer of FIPV.
-
Treatment: Add the prepared dilutions of GC376 to the infected cells. Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Incubation: Incubate the plates for a sufficient period for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-3 days).[4]
-
Analysis: Assess the concentration of GC376 that inhibits the CPE by 50% (EC50).
Data Presentation
Table 1: Summary of GC376 Dosing Regimens in Feline Studies
| Study Type | Animal Cohort | Dosage | Administration Route | Frequency | Duration | Reference |
| Experimental Infection | SPF Kittens | 10 mg/kg | Subcutaneous (SC) | Every 12 hours | 14-20 days | [4] |
| Clinical Field Trial | Client-owned Cats | 15 mg/kg | Subcutaneous (SC) | Every 12 hours | Minimum 12 weeks | [1][4][6] |
| Dose Escalation for Relapse | Client-owned Cats | Up to 50 mg/kg | Subcutaneous (SC) | Every 12 hours | Extended | [9] |
| Combination Therapy (with GS-441524) | Client-owned Cats | 20 mg/kg | Subcutaneous (SC) | Every 24 hours | As needed | [14] |
Table 2: Reported Side Effects of GC376 in Feline Studies
| Side Effect | Description | Severity | Age Predisposition | References |
| Injection Site Reaction | Transient stinging or pain upon injection. | Mild to Moderate | All ages | [2][4][6][8] |
| Subcutaneous Fibrosis/Hair Loss | Development of fibrous tissue or hair loss at injection sites. | Mild to Moderate | All ages | [2][6][8] |
| Dental Abnormalities | Retarded development and abnormal eruption of permanent teeth. | Moderate to Severe | Juvenile cats (<18 weeks) | [1][2][6][8] |
Visualizations
Diagram 1: Mechanism of Action of GC376
Caption: Mechanism of GC376 in inhibiting coronavirus replication.
Diagram 2: Experimental Workflow for In Vivo GC376 Efficacy Study
Caption: Generalized workflow for an in vivo study of GC376.
Diagram 3: Troubleshooting Guide for GC376 Treatment In-Efficacy
Caption: Decision tree for troubleshooting GC376 treatment failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 4. benchchem.com [benchchem.com]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. everycat.org [everycat.org]
- 10. fipvetguide.com [fipvetguide.com]
- 11. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 15. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
Technical Support Center: Managing GC376 Degradation in Experimental Procedures
Welcome to the technical support center for GC376. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of GC376 in experimental settings, with a focus on minimizing degradation and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and how does it work?
A1: GC376 is a dipeptidyl aldehyde bisulfite adduct that functions as a prodrug. In aqueous solutions, it readily converts to its active form, GC373, which is a potent inhibitor of the main protease (Mpro or 3CLpro) of various coronaviruses.[1][2][3] By covalently binding to the catalytic cysteine residue in the active site of Mpro, GC373 blocks viral polyprotein processing, thereby inhibiting viral replication.[3]
Q2: What is the primary cause of GC376 "degradation" in experiments?
A2: The primary event to be aware of is the intended conversion of the prodrug GC376 into its active aldehyde form, GC373. This conversion is expected and necessary for its inhibitory activity and occurs readily in aqueous environments. However, uncontrolled or premature conversion can be considered a form of degradation in the context of experimental consistency. Factors such as pH and temperature can influence the rate of this conversion.
Q3: How should I store GC376 to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of GC376. For long-term storage, it is recommended to store GC376 as a powder at -20°C or -80°C. If you have prepared a stock solution in a solvent like DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: What is the best solvent for preparing a stock solution of GC376?
A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of GC376. It is advisable to use fresh, anhydrous DMSO to avoid introducing moisture, which can promote the conversion to GC373.
Q5: I'm observing lower than expected potency in my enzymatic assays. Could this be due to GC376 degradation?
A5: Yes, lower than expected potency can be a sign of premature conversion of GC376 to GC373, or other potential degradation pathways. It is also possible that the active GC373 is not stable under your specific assay conditions. To troubleshoot this, ensure you are preparing fresh working solutions from a properly stored stock for each experiment. Also, consider the buffer composition and incubation times.
Q6: Can I use pre-dissolved GC376 that has been stored for an extended period?
A6: It is highly recommended to use freshly prepared dilutions of GC376 for your experiments. The stability of GC376 in aqueous solutions is limited due to its conversion to GC373. Using aged solutions can lead to inconsistent results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with GC376 and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50/EC50 values between experiments | 1. Inconsistent concentration of active GC373 due to variable conversion from GC376. 2. Degradation of GC373 under assay conditions. 3. Freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions of GC376 from a frozen DMSO stock for each experiment. 2. Minimize the pre-incubation time of GC376 in aqueous buffer before starting the assay. 3. Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. |
| Low or no inhibitory activity observed | 1. Complete degradation of GC376/GC373. 2. Poor solubility or precipitation of GC376 in the assay buffer. 3. Incorrect storage of the compound. | 1. Verify the quality and identity of your GC376 source. 2. Ensure the final concentration of DMSO in your assay is compatible with your experimental system and does not cause precipitation. 3. Review and adhere to recommended storage conditions. |
| Precipitate forms when diluting GC376 stock solution | 1. GC376 has limited solubility in some aqueous buffers. 2. High concentrations of GC376 can form colloids. | 1. Increase the percentage of co-solvent (e.g., DMSO) in the final dilution, ensuring it is compatible with your assay. 2. Consider using a formulation with enhanced solubility, such as replacing the sodium counter-ion with choline, if available. 3. Prepare dilutions at lower concentrations. |
| High background signal in fluorescence-based assays | 1. Intrinsic fluorescence of GC376 or its degradation products. 2. Interaction of the compound with the assay components. | 1. Run control experiments with GC376 alone (without the enzyme or cells) to measure any background fluorescence. 2. Subtract the background signal from your experimental readings. |
Experimental Protocols
Protocol 1: Preparation of GC376 Stock and Working Solutions
This protocol outlines the recommended procedure for preparing GC376 solutions to maintain its integrity.
Materials:
-
GC376 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate aqueous buffer for your experiment (e.g., PBS, Tris-HCl)
Procedure:
-
Prepare Stock Solution (in DMSO):
-
Allow the GC376 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the GC376 powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solution (Aqueous Dilution):
-
On the day of the experiment, thaw a single aliquot of the GC376 DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired aqueous buffer to achieve the final working concentrations.
-
It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Use the working solutions promptly after preparation.
-
Protocol 2: General Guidelines for Minimizing Degradation in Cell Culture Experiments
Recommendations:
-
Fresh Preparations: Always prepare fresh dilutions of GC376 in cell culture medium immediately before adding to the cells.
-
Minimize Pre-incubation: Reduce the time the compound is in the culture medium before it interacts with the cells to minimize premature conversion.
-
pH Control: Ensure the cell culture medium is properly buffered and maintained at the optimal physiological pH for your cells.
-
Serum Considerations: Be aware that enzymes present in fetal bovine serum (FBS) could potentially contribute to the degradation of GC376. If permissible for your cell line, consider using reduced-serum or serum-free media for the duration of the treatment.
-
Control Wells: Include appropriate controls in your experiment, such as vehicle-only (DMSO in media) wells, to account for any solvent effects.
Data Presentation
The following table summarizes the inhibitory activity of GC376 against the main protease (Mpro/3CLpro) of various coronaviruses.
| Virus | IC50 (µM) | Ki (nM) | Reference |
| Feline Infectious Peritonitis Virus (FIPV) | sub-micromolar | 2.1 | [1] |
| SARS-CoV | - | 20 | [1] |
| SARS-CoV-2 | 0.70 | 40 | [1][3] |
Visualizations
Signaling Pathway of GC376 Action
The following diagram illustrates the mechanism of action of GC376.
Caption: Mechanism of action of GC376 as a prodrug inhibitor of viral Mpro.
Experimental Workflow for Assessing GC376 Stability
This diagram outlines a general workflow for studying the stability of GC376 under different experimental conditions.
Caption: A generalized workflow for determining the stability of GC376.
References
How to minimize batch-to-batch variability of synthesized GC376
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of GC376.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and what is its relationship to GC373?
GC376 is a dipeptidyl bisulfite adduct prodrug. In physiological conditions, it converts to its active form, the aldehyde GC373, which is a potent inhibitor of the 3C-like protease (3CLpro) of several viruses.[1][2] The synthesis of GC376 typically involves the preparation of the aldehyde precursor GC373, followed by its conversion to the bisulfite adduct.[3][4]
Q2: What are the primary sources of batch-to-batch variability in GC376 synthesis?
The main sources of variability include the quality of starting materials, inconsistencies in the peptide coupling reaction, epimerization at chiral centers leading to stereoisomeric mixtures, incomplete or side reactions during the oxidation step, and challenges in purification.[5][6]
Q3: Why is controlling stereochemistry so critical in the synthesis of GC376?
GC376 and its active form GC373 contain multiple chiral centers. Different stereoisomers can exhibit varied biological activity and pharmacokinetic properties.[7][8] The formation of the aldehyde and the subsequent bisulfite adduct can introduce additional stereoisomers, making control of stereochemistry essential for a consistent final product.[7]
Q4: What are the recommended analytical techniques for quality control of synthesized GC376?
A combination of analytical methods is crucial for ensuring the quality and consistency of synthesized GC376. These include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.[9][10]
-
Chiral HPLC: To separate and quantify different stereoisomers.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and can also be used to differentiate between stereoisomers.[12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.[9]
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot common issues that may arise during the synthesis of GC376.
Step 1: Peptide Coupling to form the Dipeptide Precursor
The first key stage is the coupling of the two amino acid derivatives to form the dipeptide backbone. A common coupling reagent used for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14][15]
| Potential Cause | Suggested Solution | Rationale |
| Poor Quality Starting Materials | Ensure high purity of amino acid derivatives and coupling reagents. Store reagents under appropriate conditions (e.g., desiccated, inert atmosphere). | Impurities in starting materials can lead to side reactions and lower the yield of the desired product. |
| Inefficient Coupling | - Increase reaction time. - Consider "double coupling" where the reaction is repeated with fresh reagents. - Switch to a more potent coupling reagent if steric hindrance is a concern.[16] | Sterically hindered amino acids can be challenging to couple efficiently. Ensuring the reaction goes to completion is critical for yield. |
| Side Reactions | - Use a minimal excess of HATU. - Ensure all nucleophilic side chains on the amino acids are properly protected. | Excess HATU can lead to guanidinylation of the amine.[14] Unprotected side chains can react with the activated carboxylic acid. |
| Epimerization | - Maintain a low reaction temperature. - Use of additives like HOAt (found in HATU) helps to suppress racemization.[17] | Epimerization is a common side reaction in peptide synthesis and can be exacerbated by high temperatures and certain bases.[5][18] |
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 eq) and the C-protected amino acid (1.0 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF.
-
Add the HATU solution to the amino acid mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the work-up and purification.
Step 2: Oxidation of the Dipeptide Alcohol to the Aldehyde (GC373)
This step typically involves the oxidation of a dipeptide alcohol precursor to the corresponding aldehyde, GC373, often using Dess-Martin periodinane (DMP).[1][19]
| Potential Cause | Suggested Solution | Rationale |
| Degraded DMP Reagent | Use fresh, high-quality DMP. Store it under anhydrous conditions. | DMP is moisture-sensitive and can degrade over time, leading to reduced reactivity. |
| Incomplete Reaction | - Increase the equivalents of DMP (e.g., to 1.5 eq). - Extend the reaction time. - The addition of a small amount of water can sometimes accelerate the reaction.[19] | Ensuring the complete conversion of the alcohol to the aldehyde is crucial for the final product's purity. |
| Difficult Work-up | - Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. - Filter the reaction mixture to remove the insoluble byproducts before extraction.[20] | The iodinane byproducts of the DMP oxidation can sometimes be difficult to remove and may trap the product. |
| Epimerization of the Aldehyde | - Perform the oxidation at a low temperature (e.g., 0 °C). - Minimize exposure of the purified aldehyde to basic or acidic conditions during work-up and purification.[6] | Peptide aldehydes are prone to epimerization, especially in the presence of acids or bases.[6] |
-
Dissolve the dipeptide alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude aldehyde by silica gel column chromatography.
Step 3: Formation of the Bisulfite Adduct (GC376)
The final step is the conversion of the purified aldehyde, GC373, to its bisulfite adduct, GC376.
| Potential Cause | Suggested Solution | Rationale |
| Impure GC373 | Ensure the starting aldehyde (GC373) is of high purity before proceeding. | Impurities from the previous step will carry over and complicate the purification of the final product. |
| Incomplete Reaction | - Use a slight excess of sodium bisulfite (1.1-1.2 eq). - Ensure vigorous stirring to facilitate the reaction between the two phases. | The reaction is a heterogeneous mixture, and efficient mixing is key to driving it to completion. |
| Formation of Stereoisomers | - This reaction can produce a mixture of diastereomers. - Characterize the final product using chiral HPLC and NMR to determine the isomeric ratio. | The addition of the bisulfite to the aldehyde creates a new chiral center, potentially leading to a mixture of diastereomers.[7] |
| Difficult Purification | - The product often precipitates from the reaction mixture. Collect the solid by filtration and wash thoroughly with a non-polar solvent like ethyl acetate. - Recrystallization can be an effective purification method. | GC376 is a salt and has different solubility properties compared to its aldehyde precursor. |
-
Dissolve the purified GC373 (1.0 eq) in a mixture of ethyl acetate and ethanol.
-
In a separate flask, prepare a solution of sodium bisulfite (1.1 eq) in water.
-
Add the sodium bisulfite solution to the aldehyde solution with vigorous stirring.
-
Continue to stir at room temperature for 2-4 hours. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with ethyl acetate and dry under vacuum to yield GC376.
Visualization of Key Processes
Caption: General synthetic workflow for GC376.
Caption: Troubleshooting decision tree for GC376 synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buy GC376 | 1416992-39-6 | >96% [smolecule.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of the 3CL Protease Inhibitors GC376 and Nirmatrelvir for SARS-CoV-2
For Immediate Release: December 14, 2025
This guide provides a detailed comparison of the efficacy of two prominent 3C-like protease (3CLpro) inhibitors, GC376 and nirmatrelvir, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Both GC376 and nirmatrelvir target the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for the cleavage of viral polyproteins into functional non-structural proteins, thereby inhibiting viral replication.[1][2] While both are peptidomimetic inhibitors, they possess distinct chemical features. GC376 is a prodrug that converts to its active aldehyde form, GC373, which forms a covalent bond with the catalytic cysteine residue of the protease.[2] Nirmatrelvir, on the other hand, is a nitrile-containing compound that also acts as a covalent inhibitor.[1]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro efficacy of GC376 and nirmatrelvir against SARS-CoV-2 and its main protease.
| Compound | Assay Type | Target | Cell Line / System | Metric | Value | Reference |
| GC376 | Antiviral Activity | SARS-CoV-2 | Vero E6 | EC50 | 0.18 µM | [3] |
| Enzyme Inhibition | SARS-CoV-2 Mpro | - | IC50 | 1.5 µM | [3] | |
| Binding Affinity | SARS-CoV-2 Mpro | - | Kd | 0.17 ± 0.04 µM | [4] | |
| Nirmatrelvir | Antiviral Activity | SARS-CoV-2 | Vero E6 | EC50 | Not directly reported in cited texts | |
| Enzyme Inhibition | SARS-CoV-2 Mpro | - | IC50 | Not directly reported in cited texts | ||
| Binding Affinity | SARS-CoV-2 Mpro | - | Kd | Not directly reported in cited texts |
Note: Direct comparative EC50 and IC50 values for nirmatrelvir in the same experimental setup as the provided GC376 data were not available in the search results. A study combining these drugs with molnupiravir reported EC50 values for both after 48 hours in Vero E6 cells: GC376 with an EC50 of 0.69 µM and nirmatrelvir with an EC50 of 1.28 µM.[1]
In Vivo Efficacy
Direct head-to-head in vivo comparative studies for GC376 and nirmatrelvir were not identified in the provided search results. However, individual studies in mouse models provide insights into their respective efficacies.
GC376: In a K18-hACE2 mouse model of SARS-CoV-2 infection, treatment with GC376 did not significantly improve clinical symptoms or survival. However, it did lead to milder tissue lesions, reduced viral loads, and decreased inflammation, particularly in the brain, in mice challenged with a low virus dose.[5]
Nirmatrelvir: As a component of Paxlovid (co-packaged with ritonavir), nirmatrelvir has demonstrated high efficacy in clinical trials, reducing the risk of hospitalization or death by approximately 89% in high-risk, non-hospitalized adults with COVID-19. In preclinical mouse models, oral administration of nirmatrelvir has been shown to achieve plasma concentrations that exceed the in vitro antiviral cell potency.
Pharmacokinetic Properties
A direct comparison of all pharmacokinetic parameters is challenging due to different experimental conditions. However, some key aspects are highlighted below.
| Parameter | GC376 | Nirmatrelvir (with Ritonavir) | Reference |
| Bioavailability | Low oral bioavailability (3%) | Enhanced by co-administration with ritonavir | [1] |
| Clinical Status | A pre-Investigational New Drug (pIND) application was submitted to the FDA for COVID-19. No further updates on human clinical trials were found.[3][6][7] | Approved for emergency/standard use in many countries for the treatment of mild-to-moderate COVID-19. |
Mechanism of Action: Inhibition of Viral Polyprotein Processing
Both GC376 and nirmatrelvir inhibit the SARS-CoV-2 main protease (Mpro), which is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) essential for viral replication.
Caption: Inhibition of SARS-CoV-2 Mpro by GC376 and nirmatrelvir.
Experimental Methodologies
In Vitro Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
This protocol outlines a general method to determine the in vitro efficacy of antiviral compounds against SARS-CoV-2 by measuring the inhibition of virus-induced cell death.
1. Cell Seeding:
-
Vero E6 cells are seeded in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Plates are incubated overnight at 37°C with 5% CO2.
2. Compound Preparation:
-
A serial dilution of the test compound (GC376 or nirmatrelvir) is prepared in cell culture medium.
3. Infection and Treatment:
-
The cell culture medium is removed from the wells.
-
Cells are infected with a known titer of SARS-CoV-2.
-
The prepared dilutions of the test compound are added to the infected cells.
-
Control wells include virus-only (no compound) and cells-only (no virus, no compound).
4. Incubation:
-
The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-3 days).
5. Viability Assessment:
-
Cell viability is quantified using a colorimetric or luminescent assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.
6. Data Analysis:
-
The half-maximal effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by plotting the percentage of cell viability against the log of the compound concentration.
3CL Protease (Mpro) Inhibition Assay (FRET-based)
This protocol describes a common method to measure the direct inhibitory activity of compounds against the SARS-CoV-2 Mpro enzyme using a Förster resonance energy transfer (FRET) substrate.
1. Reagent Preparation:
-
Recombinant SARS-CoV-2 Mpro is diluted to the desired concentration in an appropriate assay buffer.
-
A FRET-based peptide substrate containing a fluorophore and a quencher is prepared.
-
Serial dilutions of the test inhibitor (GC376 or nirmatrelvir) are prepared.
2. Assay Procedure:
-
The diluted Mpro enzyme is pre-incubated with the various concentrations of the inhibitor in a microplate.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence signal is measured over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
3. Data Analysis:
-
The initial reaction rates are determined from the linear phase of the fluorescence signal increase.
-
The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: Generalized workflow for antiviral drug development.
Conclusion
Both GC376 and nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease. Nirmatrelvir, as part of Paxlovid, has demonstrated significant clinical efficacy and has become a standard treatment for COVID-19. GC376 has shown promising preclinical in vitro and in vivo activity, particularly in reducing viral load and inflammation in animal models. However, its development for human use in treating COVID-19 has not progressed to clinical trials as of the latest available information. Further research, including direct comparative in vivo studies, would be beneficial to fully elucidate the relative efficacy of these two compounds.
References
- 1. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC376 - Wikipedia [en.wikipedia.org]
- 3. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]
- 7. vet-advantage.com [vet-advantage.com]
GC376: A Potent Inhibitor of Coronavirus Main Protease (Mpro)
A comprehensive comparison of GC376's inhibitory efficacy against the main protease (Mpro) of various coronaviruses, supported by extensive experimental data. This guide is intended for researchers, scientists, and drug development professionals.
GC376, a dipeptide-based prodrug, has demonstrated significant inhibitory activity against the main protease (Mpro or 3CLpro) of a broad range of coronaviruses. Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. GC376 is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inhibiting its function.[1][2] This guide provides a comparative analysis of GC376's inhibitory potency, alongside other Mpro inhibitors, and details the experimental protocols used for its validation.
Comparative Inhibitory Activity of Mpro Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of GC376 and other notable Mpro inhibitors against various coronaviruses. Lower values indicate higher potency.
| Inhibitor | Target Virus | Target Protease | IC50 (µM) | EC50 (µM) | Reference |
| GC376 | SARS-CoV-2 | Mpro | 0.03 - 0.89 | 0.18 - 3.37 | [2][3][4] |
| SARS-CoV | Mpro | 4.35 | - | [3] | |
| MERS-CoV | Mpro | 1.56 | - | [3] | |
| Feline Infectious Peritonitis Virus (FIPV) | Mpro | 0.72 | - | [3] | |
| Porcine Epidemic Diarrhea Virus (PEDV) | Mpro | 1.11 | - | [3] | |
| Transmissible Gastroenteritis Coronavirus (TGEV) | Mpro | 0.82 | - | [3] | |
| Boceprevir | SARS-CoV-2 | Mpro | 4.13 | 1.90 | [4] |
| Calpain Inhibitor II | SARS-CoV-2 | Mpro | 0.97 | - | [4] |
| Calpain Inhibitor XII | SARS-CoV-2 | Mpro | 0.45 | 0.49 | [4] |
| Rupintrivir | SARS-CoV-2 | Mpro | > 20 | - | [4] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is widely used to determine the in vitro inhibitory activity of compounds against Mpro.
Principle: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a FRET pair, typically a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the substrate by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified recombinant Mpro enzyme
-
FRET peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test inhibitor (e.g., GC376)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
A solution of Mpro (e.g., 0.5 µM) is pre-incubated with various concentrations of the test inhibitor (GC376) for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 37°C) in the assay buffer.[5][6]
-
The enzymatic reaction is initiated by the addition of the FRET substrate (e.g., 20 µM).[5]
-
The increase in fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the initial velocities against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Assay)
This assay evaluates the ability of a compound to protect cells from virus-induced death.
Principle: Host cells susceptible to the virus are infected in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is measured by the reduction in the virus-induced cytopathic effect (CPE), which can be quantified using cell viability assays.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
Cell culture medium
-
Test inhibitor (e.g., GC376)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Host cells are seeded in 96-well plates and incubated until they form a monolayer.
-
The cell culture medium is replaced with medium containing serial dilutions of the test inhibitor.
-
The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (e.g., 72 hours).
-
Cell viability is assessed by adding a cell viability reagent and measuring the resulting signal (e.g., luminescence or absorbance).
-
The EC50 value, the concentration of the compound that provides 50% protection against virus-induced cell death, is calculated by plotting cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the inhibitory effect of a compound like GC376 on Mpro.
Caption: Workflow for Mpro Inhibitor Validation.
Mechanism of Action of GC376
Structural studies, including X-ray crystallography, have revealed the detailed mechanism of GC376's inhibitory action. The active form, GC373, forms a covalent bond with the sulfur atom of the catalytic cysteine (Cys145) in the Mpro active site.[3][7] This covalent modification effectively blocks the enzyme's ability to cleave viral polyproteins, thereby halting the viral replication cycle. The high degree of conservation of the Mpro active site across different coronaviruses contributes to the broad-spectrum antiviral activity of GC376.[1]
Conclusion
The data presented in this guide strongly support the validation of GC376 as a potent and broad-spectrum inhibitor of coronavirus Mpro. Its mechanism of action is well-characterized, and its efficacy has been demonstrated in both enzymatic and cell-based assays. Compared to other Mpro inhibitors, GC376 exhibits compelling inhibitory concentrations, making it a significant candidate for further therapeutic development against existing and emerging coronaviruses.
References
- 1. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
GC376: A Broad-Spectrum Inhibitor Targeting Key Viral Proteases
A Comparative Guide for Researchers and Drug Development Professionals
GC376, a dipeptidyl bisulfite prodrug, has emerged as a potent broad-spectrum inhibitor of viral 3C-like proteases (3CLpro) or main proteases (Mpro). These enzymes are essential for the replication of a wide range of viruses, making them attractive targets for antiviral therapies. This guide provides a comparative analysis of the inhibitory activity of GC376 against various viral proteases, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential for further development.
Inhibitory Spectrum of GC376
GC376 has demonstrated significant inhibitory activity against the main proteases of viruses belonging to the Coronaviridae, Picornaviridae, and Caliciviridae families. Its mechanism of action involves the covalent binding of its aldehyde active form, GC373, to the catalytic cysteine residue in the active site of the protease, thereby blocking its function in processing viral polyproteins.[1]
Coronaviridae
GC376 exhibits potent inhibition of the main proteases (Mpro) of numerous coronaviruses, including those pathogenic to humans and animals. This broad activity within the Coronaviridae family highlights its potential as a pan-coronavirus inhibitor.
| Virus | Protease | IC50 (µM) |
| SARS-CoV-2 | Mpro | 0.89[2] |
| SARS-CoV | Mpro | 4.35[2] |
| MERS-CoV | Mpro | 1.56[2] |
| Feline Infectious Peritonitis Virus (FIPV) | Mpro | 0.72[2] |
| Porcine Epidemic Diarrhea Virus (PEDV) | 3CLpro | 1.11[3] |
| Transmissible Gastroenteritis Virus (TGEV) | 3CLpro | 0.82[2] |
| Human Coronavirus 229E (HCoV-229E) | Mpro | Data available[4] |
| Human Coronavirus NL63 (HCoV-NL63) | Mpro | Data available[4] |
Picornaviridae
The inhibitory effects of GC376 extend to the 3C proteases (3Cpro) of several members of the Picornaviridae family, which includes common human pathogens.
| Virus | Protease | IC50 (µM) |
| Human Rhinovirus (HRV) | 3Cpro | 0.0054[5] |
| Enterovirus 71 (EV71) | 3Cpro | Data available[6] |
| Coxsackievirus A10 (CV-A10) | 3Cpro | 0.24[7] |
| Coxsackievirus A6, A7, A16 | 3Cpro | Active[7] |
| Coxsackievirus B3 (CVB3) | 3Cpro | 4.6[8] |
| Poliovirus (PV) | 3Cpro | Data available[6] |
| Porcine Teschovirus (PTV) | 3Cpro | 0.15[6] |
Caliciviridae
GC376 has also been shown to be an effective inhibitor of the 3C-like proteases of caliciviruses, such as noroviruses.
| Virus | Protease | IC50 (µM) |
| Norwalk Virus (NV) | 3CLpro | Data available[6] |
| Murine Norovirus-1 (MNV-1) | 3CLpro | Data available[6] |
| Feline Calicivirus (FCV) | 3CLpro | 35[6] |
Experimental Protocols
The inhibitory activity of GC376 is predominantly determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. This method provides a sensitive and quantitative measure of protease activity and its inhibition.
Generalized FRET-Based Protease Inhibition Assay Protocol
This protocol outlines the key steps for assessing the inhibitory effect of GC376 on a viral protease.
-
Reagent Preparation:
-
Assay Buffer: A buffer that maintains optimal pH and stability for the target protease is prepared (e.g., Tris-HCl or HEPES buffer).
-
Protease Solution: The purified recombinant viral protease is diluted to a predetermined optimal concentration in the assay buffer.
-
FRET Substrate: A synthetic peptide substrate containing the specific cleavage site for the protease, flanked by a FRET donor (e.g., EDANS) and acceptor (e.g., DABCYL) pair, is reconstituted in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.
-
Inhibitor (GC376) Solution: GC376 is serially diluted to various concentrations in the assay buffer.
-
-
Assay Procedure:
-
The viral protease and the different concentrations of GC376 are pre-incubated together in a microplate well for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the FRET substrate to the wells.
-
-
Data Acquisition:
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
As the protease cleaves the substrate, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.
-
The percentage of inhibition for each GC376 concentration is determined by comparing the reaction velocity to that of a control reaction without the inhibitor.
-
The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Cross-Reactivity
To further illustrate the function and broad-spectrum nature of GC376, the following diagrams are provided.
Caption: Inhibition of Viral Polyprotein Processing by GC376.
Caption: Experimental Workflow for FRET-based Inhibition Assay.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of SARS-CoV-2 and human rhinovirus with protease inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A cysteine protease inhibitor GC376 displays potent antiviral activity against coxsackievirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
For Immediate Release
LONG BEACH, Calif. – In the ongoing global effort to develop effective antiviral therapeutics against coronaviruses, the protease inhibitor GC376 has emerged as a promising broad-spectrum candidate. This guide provides a comprehensive comparative analysis of GC376's efficacy against various coronavirus strains, supported by experimental data from in vitro and in vivo studies. The information presented herein is intended for researchers, scientists, and drug development professionals.
GC376, a dipeptide-based prodrug, and its active form, GC373, are potent inhibitors of the main protease (Mpro or 3CLpro), an enzyme essential for viral replication across a wide range of coronaviruses.[1][2][3][4] The highly conserved nature of Mpro among different coronaviruses is the basis for GC376's broad antiviral activity.[1][3] This compound has demonstrated significant inhibitory effects against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, as well as other significant human and animal coronaviruses.[1][2][3][4]
Quantitative Analysis of Antiviral Activity
The antiviral potency of GC376 has been quantified through various in vitro assays, determining its half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50) against the viral Mpro, and half-maximal cytotoxic concentration (CC50) to assess its safety profile. The following tables summarize these key quantitative metrics across different coronavirus strains and cell lines.
| Table 1: In Vitro Efficacy (EC50) of GC376 Against Various Coronaviruses | ||
| Coronavirus Strain | Cell Line | EC50 (µM) |
| SARS-CoV-2 | Vero E6 | 0.18 - 3.37[1][3][5][6][7] |
| SARS-CoV | Vero E6 | Not explicitly stated, but potent inhibition demonstrated |
| MERS-CoV | Vero | Potent inhibition demonstrated |
| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Not explicitly stated, but potent inhibition demonstrated |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | Not explicitly stated, but potent inhibition demonstrated |
| Transmissible Gastroenteritis Virus (TGEV) | ST | Not explicitly stated, but potent inhibition demonstrated |
| Table 2: Mpro Inhibition (IC50) and Binding Affinity (Ki) of GC376 | |||
| Coronavirus Mpro | IC50 (µM) | Ki (nM) | Reference |
| SARS-CoV-2 | 0.03 - 20 | 40 | [1][2][4][7][8][9][10][11] |
| SARS-CoV | 0.05 - 4.35 | 20 | [2][10][11] |
| MERS-CoV | 1.56 | Not Reported | [2] |
| Feline Infectious Peritonitis Virus (FIPV) | 0.49 - 0.72 | 2.1 | [2][10][11] |
| Porcine Epidemic Diarrhea Virus (PEDV) | 1.11 | Not Reported | [2] |
| Transmissible Gastroenteritis Virus (TGEV) | 0.82 | Not Reported | [2] |
| Table 3: Cytotoxicity (CC50) of GC376 in Various Cell Lines | |
| Cell Line | CC50 (µM) |
| Vero E6 | > 100 - > 200[1][5][10] |
| A549 | > 200[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this analysis are provided below to ensure reproducibility and facilitate further research.
In Vitro Antiviral Activity Assays
1. Plaque Reduction Assay:
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Culture: Vero E6 cells are seeded in 6-well plates and cultured until they form a confluent monolayer.
-
Virus Preparation: A stock of the target coronavirus (e.g., SARS-CoV-2) is diluted to a concentration that produces a countable number of plaques (typically 50-100 PFU/well).
-
Compound Treatment: Serial dilutions of GC376 are prepared in culture medium. The cell monolayer is washed, and the diluted compound is added.
-
Infection: The cells are then infected with the prepared virus stock and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agarose or Avicel) to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Staining and Counting: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Plaques, which are areas of dead or lysed cells, appear as clear zones. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each concentration of GC376 compared to a no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration.
2. Cytopathic Effect (CPE) Inhibition Assay:
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
-
Cell Culture and Compound Treatment: Similar to the plaque reduction assay, confluent cell monolayers in 96-well plates are treated with serial dilutions of GC376.
-
Infection: The cells are infected with the target coronavirus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for 48-72 hours.
-
CPE Observation: The extent of CPE in each well is observed and scored microscopically.
-
Data Analysis: The EC50 is the concentration of GC376 that reduces the CPE by 50% compared to the virus control.
3. Cytotoxicity Assay:
This assay determines the concentration of GC376 that is toxic to the host cells (CC50), which is crucial for calculating the selectivity index (SI = CC50/EC50), a measure of the drug's therapeutic window.
-
Cell Culture and Compound Treatment: Confluent cell monolayers in 96-well plates are treated with serial dilutions of GC376.
-
Incubation: The plates are incubated for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vivo Efficacy Studies
K18-hACE2 Transgenic Mouse Model for SARS-CoV-2:
This model is widely used to study SARS-CoV-2 pathogenesis and evaluate antiviral therapies as these mice express the human ACE2 receptor, making them susceptible to the virus.[12][13][14][15][16]
-
Animal Model: K18-hACE2 transgenic mice.
-
Virus Challenge: Mice are intranasally inoculated with a specific dose of SARS-CoV-2.[13]
-
GC376 Administration: Treatment with GC376 is typically initiated shortly after virus challenge. A common dosage regimen is 20-40 mg/kg administered intraperitoneally or subcutaneously, often split into two daily doses, for a duration of 7 days.[13]
-
Monitoring and Endpoints: Mice are monitored daily for clinical signs of disease, including weight loss, changes in activity, and physical appearance.[13] Survival is also a key endpoint.[13][14] At specific time points post-infection, subsets of mice are euthanized, and tissues (lungs, brain, etc.) are collected to measure viral load (via RT-qPCR or plaque assay) and assess tissue pathology through histopathology and immunohistochemistry.[12][13][14][15]
Feline Infectious Peritonitis (FIP) Treatment in Cats:
GC376 has been evaluated for the treatment of FIP, a fatal coronavirus-induced disease in cats.
-
Diagnosis: Cats are diagnosed with FIP based on clinical signs and laboratory tests.
-
GC376 Administration: A typical treatment protocol involves subcutaneous administration of GC376 at a dosage of 15 mg/kg every 12 hours for at least 12 weeks.[17][18] In cases of relapse or neurological involvement, the dosage may be increased.[17]
-
Monitoring: Cats are monitored for clinical improvement, resolution of lesions, and changes in bloodwork throughout the treatment course.
Mandatory Visualizations
Caption: Mechanism of action of GC376 in inhibiting coronavirus replication.
Caption: General workflow for in vitro evaluation of GC376 antiviral activity.
References
- 1. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 12. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. Treating Feline Infectious Peritonitis (FIP) with 3C-like Protease Inhibitor - EveryCat Health Foundation - VIN [vin.com]
- 18. Feline Infectious Peritonitis - Infectious Diseases - MSD Veterinary Manual [msdvetmanual.com]
GC376 Demonstrates In Vivo Antiviral Efficacy in Murine Models: A Comparative Analysis
For Immediate Release
LONG BEACH, Calif. – In the ongoing effort to develop effective therapeutics against viral diseases, the protease inhibitor GC376 has shown promising antiviral activity in in vivo mouse models. This guide provides a comprehensive comparison of the in vivo validation of GC376 with other notable antiviral agents, offering researchers, scientists, and drug development professionals a detailed overview of the supporting experimental data and methodologies.
GC376, a potent inhibitor of the 3C-like protease (3CLpro), an enzyme critical for the replication of many coronaviruses, has been evaluated in K18-hACE2 transgenic mice, a model that mimics severe COVID-19 in humans.[1][2] Studies have demonstrated that GC376 can effectively reduce viral loads, mitigate tissue damage, and in some cases, improve survival in these models.[1][3][4] This guide will delve into the specifics of these findings and compare them with the in vivo performance of other antivirals such as remdesivir and molnupiravir.
Comparative Efficacy of Antiviral Agents in K18-hACE2 Mouse Model
The following tables summarize the in vivo efficacy of GC376 and its comparators in reducing SARS-CoV-2 viral load in the lungs of K18-hACE2 mice. Data has been compiled from multiple studies to provide a comparative perspective.
| Antiviral Agent | Dosage | Route of Administration | Treatment Initiation (Post-Infection) | Viral Load Reduction in Lungs (log10 reduction vs. control) | Survival Rate | Reference |
| GC376 | 20 mg/kg, twice daily | Intraperitoneal | 3 hours | Significant reduction | 20% (high dose challenge) | [4][5] |
| GC376 | 40 mg/kg, daily | Intraperitoneal | 3 hours | Significant reduction | Modest improvement | [2] |
| Deuterated GC376 (Compound 2) | Not specified | Not specified | 24 hours | Decreased virus titers | Increased survival (50% vs. vehicle) | [3] |
| Remdesivir (GS-621763 - oral prodrug) | 20 mg/kg, twice daily | Oral | 12 hours | Significant reduction | Improved pulmonary function | [1][6] |
| Molnupiravir | 500 mg/kg, twice daily | Oral | 12 hours | Significant reduction | Improved lung pathology | [6][7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the replication and validation of these findings.
GC376 In Vivo Efficacy Study in K18-hACE2 Mice
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[2][5]
-
Virus Challenge: Mice were intranasally inoculated with SARS-CoV-2 at two different doses: a high dose (1x10^5 TCID50/mouse) and a low dose (1x10^3 TCID50/mouse).[5]
-
Antiviral Treatment: Treatment with GC376 (20 mg/kg) or a vehicle control was initiated 3 hours post-infection and administered intraperitoneally twice daily for 7 days.[5]
-
Outcome Measures:
-
Clinical Signs and Survival: Daily monitoring of activity, physical appearance, and weight loss. Survival was monitored for the duration of the study.[2]
-
Viral Load Quantification: Viral titers in various organs, including the lungs and brain, were determined by TCID50 assay at different days post-infection.[2][4]
-
Histopathology: Tissues were collected for histopathological analysis to assess tissue lesions and inflammation.[2][4]
-
Remdesivir (Oral Prodrug GS-621763) In Vivo Efficacy Study
-
Virus Challenge: Intranasal infection with SARS-CoV-2.
-
Antiviral Treatment: Oral administration of GS-621763 (a prodrug of remdesivir's parent nucleoside GS-441524) initiated 12 hours post-infection.[1][6]
-
Outcome Measures:
Molnupiravir In Vivo Efficacy Study
-
Virus Challenge: Intranasal infection with SARS-CoV-2.
-
Antiviral Treatment: Oral administration of molnupiravir initiated 12 hours post-infection.[6][7]
-
Outcome Measures:
Visualizing the Mechanism and Workflow
To better understand the experimental process and the mechanism of action of GC376, the following diagrams have been generated.
Conclusion
The in vivo data from murine models indicates that GC376 is a promising antiviral candidate. While direct head-to-head comparative studies with other leading antivirals are limited, the available evidence suggests that GC376 effectively reduces viral replication and pathology. Its distinct mechanism of action, targeting the viral 3CL protease, makes it a valuable candidate for further investigation, both as a standalone therapy and in combination with other antiviral agents that target different stages of the viral life cycle. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of these important findings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. news-medical.net [news-medical.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of GC376: A Comparative Guide for Researchers
This guide provides an objective comparison of the published research findings on GC376, a prominent antiviral candidate. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for critical assays, and visualizes complex biological and experimental processes.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy and cytotoxicity of GC376 and its alternatives against various coronaviruses. These values are crucial for assessing the therapeutic potential and safety profile of these compounds.
Table 1: In Vitro Efficacy and Cytotoxicity of GC376 Against Coronaviruses
| Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| SARS-CoV-2 | Vero E6 | 0.15[1] | 0.70[1] | >100[2] | >142.8 |
| SARS-CoV-2 | Vero E6 | - | 3.37[3] | >100[2] | >29.6 |
| SARS-CoV-2 | HeLa-ACE2 | - | - | >200[4] | - |
| FIPV | - | - | - | - | - |
| MERS-CoV | - | - | - | - | - |
| SARS-CoV | - | - | - | - | - |
Table 2: Comparative In Vitro Efficacy of Protease Inhibitors Against SARS-CoV-2
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line |
| GC376 | 3CLpro | 0.15[1] | 0.70[1] | Vero E6 |
| Boceprevir | 3CLpro | 8.0[1] | 15.57[1] | Vero E6 |
| Nirmatrelvir | 3CLpro | - | 0.0745 (with MDR1 inhibitor)[5] | Vero E6 |
| Nirmatrelvir | 3CLpro | - | 4.48 (without MDR1 inhibitor)[5] | Vero E6 |
Table 3: Comparative In Vitro Efficacy of RdRp Inhibitors Against SARS-CoV-2
| Compound | Target | EC50 (µM) | Cell Line |
| Remdesivir | RdRp | 0.77[6] | Vero E6 |
| Remdesivir | RdRp | 1.65[7] | Vero E6 |
| Remdesivir | RdRp | 0.28[7] | Calu3 2B4 |
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of research findings. Below are protocols for key experiments cited in the literature for evaluating the antiviral efficacy of compounds like GC376.
Mpro/3CLpro Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the viral main protease (Mpro or 3CLpro).
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic FRET substrate peptide
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Black 96-well plates
-
Fluorescent plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add diluted compounds and Mpro enzyme solution to the wells of a black 96-well plate.
-
Pre-incubate at room temperature (e.g., for 30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Inhibition)
This assay assesses the ability of a compound to protect cells from virus-induced death.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Culture medium (e.g., DMEM with 2% FBS)
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound.
-
Aspirate the culture medium and add the diluted compound to the cells.
-
Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI).
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated, uninfected controls.
-
Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to host cells.
-
Materials:
-
Vero E6 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., MTT)
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Aspirate the medium and add the diluted compounds to the cells.
-
Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Quantify cell viability using a reagent like MTT.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
-
In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model
This animal model is used to evaluate the in vivo antiviral efficacy of therapeutic candidates.
-
Experimental Design:
-
Animals: K18-hACE2 transgenic mice.
-
Infection: Intranasal challenge with SARS-CoV-2 at varying doses (e.g., 1x10³ or 1x10⁵ TCID50/mouse).
-
Treatment: Intraperitoneal (i.p.) administration of GC376 (e.g., 20-40 mg/kg/day, often split into two daily doses) or vehicle control, starting shortly after infection and continuing for a defined period (e.g., 7 days).
-
Monitoring: Daily monitoring of clinical signs, body weight, and survival for a specified duration (e.g., 12-14 days).
-
Analysis: Collection of tissues (e.g., lungs, brain) at specific time points post-infection for viral load quantification (qRT-PCR or TCID50 assay) and histopathological analysis.
-
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the key biological pathway targeted by GC376 and a typical experimental workflow.
Caption: Mechanism of action of GC376 in inhibiting coronavirus replication.
Caption: A typical experimental workflow for determining the in vitro efficacy of antiviral compounds.
References
- 1. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 2. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the resistance profile of coronaviruses to GC376, a potent 3C-like protease (3CLpro or Mpro) inhibitor, with other antiviral alternatives. The information presented is supported by experimental data to aid in the objective assessment of its potential as a therapeutic agent.
Introduction to GC376 and Viral Resistance
GC376 is a dipeptide-based prodrug that is converted to its active aldehyde form, GC373, to inhibit the main protease (Mpro) of a broad range of coronaviruses, including SARS-CoV-2.[1][2][3] Mpro is a viral enzyme essential for processing viral polyproteins, making it a prime target for antiviral drug development.[4][5] The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. This guide assesses the known resistance profile of GC376 and compares it with other key coronavirus inhibitors.
Mechanism of Action and Resistance Development
GC376 functions by covalently binding to the catalytic cysteine residue in the Mpro active site, thereby blocking its enzymatic activity and halting viral replication.[2] Resistance to protease inhibitors typically arises from mutations in the targeted enzyme that reduce the binding affinity of the inhibitor or affect the enzyme's catalytic efficiency.
Comparative Resistance Profiles
The development of resistance to antiviral drugs is a critical factor in their long-term efficacy. The following tables summarize the known resistance profiles of GC376 in comparison to other prominent coronavirus inhibitors.
Mpro Inhibitors: GC376 vs. Nirmatrelvir
Nirmatrelvir, the active component of Paxlovid, is another Mpro inhibitor. Studies have identified specific mutations that confer resistance to both GC376 and nirmatrelvir.
| Inhibitor | Virus | Resistance Mutation(s) | Fold Change in EC50/IC50 | Reference(s) |
| GC376 | Feline Infectious Peritonitis Virus (FIPV) | nsp12 S925P | Up to 3-fold increase in EC50 | [1] |
| Nirmatrelvir | Feline Infectious Peritonitis Virus (FIPV) | nsp12 S925P | ~3-fold increase in EC50 | [1] |
| Nirmatrelvir | SARS-CoV-2 | E166V | ~55-fold increase in EC50 | [6] |
| Nirmatrelvir | SARS-CoV-2 | L50F/E166V | ~109-fold increase in EC50 | [6] |
| GC376 | SARS-CoV-2 (Nirmatrelvir-resistant mutants) | E166V, L50F/E166V | Remained susceptible | [6] |
Key Observation: Notably, a study demonstrated that SARS-CoV-2 replicons with high-level resistance to nirmatrelvir (E166V and L50F/E166V mutations) remained susceptible to GC376.[6] This suggests a lack of complete cross-resistance between these two Mpro inhibitors and highlights the potential of GC376 as a treatment option against nirmatrelvir-resistant strains.
RNA-dependent RNA Polymerase (RdRp) Inhibitors: A Broader Alternative
Remdesivir is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), representing a different mechanism of action compared to Mpro inhibitors.
| Inhibitor | Virus | Resistance Mutation(s) | Fold Change in EC50 | Reference(s) |
| Remdesivir | SARS-CoV-2 | V792I, M794I, E796D, E796K, C799F, C799Y, T803I | 1.8 to 3.6-fold increase | [6] |
Note: While resistance to remdesivir has been documented, it generally confers a low-to-moderate level of resistance. Combining drugs with different mechanisms of action, such as an Mpro inhibitor and an RdRp inhibitor, could be a strategy to enhance antiviral activity and mitigate the development of resistance.[1]
Experimental Protocols
The data presented in this guide are derived from in vitro studies employing established virological and biochemical assays.
In Vitro Resistance Selection
This method involves passaging the virus in the presence of sub-lethal concentrations of the antiviral drug over an extended period to select for resistant variants.
General Protocol:
-
Cell Culture: Plate susceptible cells (e.g., Vero E6 for SARS-CoV-2, Crandell Rees Feline Kidney (CRFK) cells for FIPV) in multi-well plates.
-
Viral Infection: Infect the cells with the wild-type virus at a specific multiplicity of infection (MOI).
-
Drug Treatment: After a short incubation period, add the antiviral agent at a concentration that partially inhibits viral replication (e.g., below the EC50).
-
Incubation: Incubate the plates for a set period (e.g., 48-72 hours) to allow for viral replication.
-
Virus Harvest and Titration: Harvest the virus from the supernatant and determine the viral titer.
-
Serial Passage: Use the harvested virus to infect fresh cells, gradually increasing the drug concentration in subsequent passages.
-
Genotypic Analysis: Once resistance is observed (i.e., the virus can replicate at higher drug concentrations), sequence the viral genome to identify potential resistance mutations.
-
Phenotypic Confirmation: Confirm the resistance phenotype of the identified mutations by constructing recombinant viruses and determining their EC50 values.
Half-Maximal Effective Concentration (EC50) and Inhibitory Concentration (IC50) Assays
These assays are used to quantify the potency of an antiviral drug.
-
EC50 (Cell-based assay): Measures the concentration of a drug that inhibits viral replication by 50%. This is often determined by methods such as:
-
Cytopathic Effect (CPE) Reduction Assay: Visually assessing the protection of cells from virus-induced damage.
-
Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death) in the presence of the drug.
-
Quantitative PCR (qPCR): Quantifying the amount of viral RNA produced.
-
-
IC50 (Biochemical assay): Measures the concentration of a drug that inhibits the activity of a specific viral enzyme (e.g., Mpro) by 50%. This is typically performed using purified enzyme and a synthetic substrate.
Conclusion
The available data suggests that while resistance to GC376 can be induced in vitro, it may have a favorable profile compared to some other Mpro inhibitors. The lack of complete cross-resistance with nirmatrelvir is a particularly important finding, suggesting that GC376 could be a valuable tool in combating the emergence of resistance to current first-line therapies. Further studies are warranted to fully elucidate the clinical implications of these findings and to explore the potential of GC376 in combination therapies. The development of next-generation Mpro inhibitors should consider the resistance profiles of existing compounds to design more robust and durable antiviral agents.[6]
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GC376 versus Remdesivir: A Comparative Guide for Antiviral Research
For Immediate Release: December 14, 2025
SHANGHAI, China – In the ongoing global effort to develop effective antiviral therapeutics, particularly against coronaviruses, two compounds, GC376 and remdesivir, have emerged as significant candidates, each with a distinct mechanism of action. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
GC376, a protease inhibitor, and remdesivir, a nucleotide analog, both demonstrate broad-spectrum antiviral activity.[1][2] This comparison will delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
I. Comparative Efficacy and Cytotoxicity
The in vitro efficacy of GC376 and remdesivir against SARS-CoV-2 has been evaluated in various cell lines. A key measure of antiviral activity is the half-maximal effective concentration (EC50), which indicates the concentration of a drug that inhibits 50% of viral replication. A lower EC50 value signifies higher potency.
A direct comparative study in Vero cells, a lineage of monkey kidney epithelial cells, reported an EC50 value of 0.70 μM for GC376 and 0.58 μM for remdesivir against SARS-CoV-2.[3] This suggests that both compounds have potent antiviral activity in vitro, with remdesivir showing slightly higher potency in this specific assay.
The therapeutic potential of an antiviral drug is also determined by its selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile, as it signifies a wider margin between the concentration at which the drug is effective and the concentration at which it becomes toxic to host cells. Studies have shown that GC376 and its derivatives exhibit low cytotoxicity, with CC50 values greater than 200 μM in cytotoxicity assays.[4]
| Compound | Target Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| GC376 | SARS-CoV-2 | Vero | 0.70 | >200 | >285 | [3][4] |
| Remdesivir | SARS-CoV-2 | Vero | 0.58 | Not specified in the same study | Not available from this study | [3] |
II. Mechanisms of Action
The distinct antiviral mechanisms of GC376 and remdesivir target different essential stages of the coronavirus life cycle.
GC376: Inhibition of the Main Protease (Mpro)
GC376 is a prodrug that is converted to its active aldehyde form, GC373, within the cell.[5] It acts as a potent inhibitor of the coronavirus main protease (Mpro), also known as 3C-like protease (3CLpro).[6][7] This enzyme is crucial for the proteolytic processing of the viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA genome.[8][9] By blocking Mpro, GC376 prevents the maturation of non-structural proteins that are essential for the formation of the viral replication and transcription complex (RTC).[10] The active form of GC376 forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the enzyme, thereby inactivating it.[11]
Remdesivir: Inhibition of RNA-Dependent RNA Polymerase (RdRp)
Remdesivir is a prodrug of a nucleoside analog that, once inside the host cell, is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[12] This active metabolite mimics the natural adenosine triphosphate (ATP) and acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral RTC.[13][14] When RDV-TP is incorporated into the growing viral RNA chain, it causes delayed chain termination, effectively halting viral RNA synthesis.[10][12]
III. In Vivo Efficacy
Preclinical studies in animal models provide crucial insights into the potential therapeutic efficacy of antiviral compounds.
GC376: In a study using the K18-hACE2 mouse model of SARS-CoV-2 infection, treatment with GC376 did not significantly improve clinical symptoms or survival compared to the control group.[1][14] However, the study did report that GC376-treated mice had lower viral loads, particularly in the brain, as well as milder tissue lesions and reduced inflammation.[1] This suggests that while GC376 may have a modest clinical effect on its own, it demonstrates in vivo antiviral activity.
Remdesivir: The in vivo efficacy of remdesivir has been demonstrated in various animal models.[15][16] Studies have shown that remdesivir treatment can significantly reduce viral loads in the lungs and improve lung pathology in mice infected with SARS-CoV-2.[15][16] Oral prodrugs of remdesivir's parent nucleoside, GS-441524, have also shown significant therapeutic efficacy in mouse models.[15][17]
IV. Experimental Protocols
A. Mpro Inhibition Assay (for GC376)
This assay is used to determine the inhibitory activity of compounds against the main protease of a coronavirus.
-
Principle: A fluorogenic peptide substrate containing the Mpro cleavage sequence is used. In its intact form, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
-
Materials:
-
Purified recombinant SARS-CoV-2 Mpro.
-
Fluorogenic peptide substrate (e.g., containing the cleavage sequence recognized by Mpro).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Test compound (GC376) at various concentrations.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of SARS-CoV-2 Mpro is pre-incubated with varying concentrations of GC376 for a defined period (e.g., 15 minutes) at room temperature in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.[11]
-
B. RdRp Inhibition Assay (for Remdesivir)
This assay evaluates the ability of compounds to inhibit the RNA-dependent RNA polymerase.
-
Principle: A biochemical assay using a fluorescently labeled RNA template is employed to monitor the activity of the purified RdRp enzyme complex (nsp12/nsp7/nsp8). Inhibition of RNA elongation by the test compound results in a decrease in the fluorescence signal.
-
Materials:
-
Purified recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8).
-
Fluorescently labeled RNA template/primer duplex.
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Test compound (remdesivir triphosphate) at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The RdRp enzyme complex is pre-incubated with the RNA template/primer duplex.
-
The test compound (remdesivir triphosphate) at various concentrations is added to the mixture.
-
The polymerization reaction is initiated by the addition of rNTPs.
-
The reaction is incubated for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of elongated RNA product is quantified by measuring the fluorescence.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentrations.[18][19]
-
C. Plaque Reduction Assay (General Antiviral Activity)
This is a standard virological assay to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[7][20]
-
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is added to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The number of plaques is counted to determine the viral titer and the inhibitory effect of the compound.[7]
-
Materials:
-
Susceptible host cells (e.g., Vero E6 cells).
-
Virus stock with a known titer.
-
Cell culture medium.
-
Test compound at various concentrations.
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose).
-
Staining solution (e.g., crystal violet) to visualize plaques.
-
6- or 12-well plates.
-
-
Procedure:
-
Seed host cells in multi-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the different concentrations of the test compound for a specific period (e.g., 1 hour).
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix and stain the cells to visualize and count the plaques.
-
The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.[7][20]
-
V. Combination Therapy
The distinct mechanisms of action of GC376 and remdesivir make them potential candidates for combination therapy. Targeting both viral protease and polymerase could lead to a synergistic or additive antiviral effect and potentially reduce the emergence of drug-resistant viral strains. One study has suggested that the combined use of GC376 with remdesivir results in an additive effect against SARS-CoV-2 in vitro.[3] Further in vivo studies are warranted to explore the full potential of this combination strategy.
VI. Conclusion
Both GC376 and remdesivir are potent inhibitors of coronavirus replication, each with a well-defined and distinct mechanism of action. While in vitro studies suggest comparable efficacy against SARS-CoV-2, in vivo studies in mouse models have shown more pronounced clinical benefits with remdesivir. However, the ability of GC376 to reduce viral loads, particularly in the brain, highlights its potential as a therapeutic candidate, possibly in combination with other antiviral agents. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel antiviral compounds.
References
- 1. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronavirus Replication Machinery: The RNA-dependent RNA Polymerase [peakproteins.com]
- 3. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Mechanism of reaction of RNA-dependent RNA polymerase from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Processing of the Human Coronavirus 229E Replicase Polyproteins by the Virus-Encoded 3C-Like Proteinase: Identification of Proteolytic Products and Cleavage Sites Common to pp1a and pp1ab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into the mechanisms of human corona viruses revealed | 2025 | News and Press | News | Leibniz Institute of Virology [leibniz-liv.de]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [diposit.ub.edu]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Specialized Laboratory Compounds
For researchers and professionals in the fields of science and drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of specialized laboratory compounds, using a representative example to illustrate best practices. While specific compounds may have unique properties, the principles outlined here offer a robust framework for safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound in your possession. Although some research chemicals may not be classified as hazardous substances, adherence to rigorous general safe laboratory practices is essential to maintain a secure working environment and prevent environmental contamination.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.[1]
-
Eye Protection: Safety goggles or glasses are mandatory to prevent eye contact with chemical dust or splashes.[1]
-
Lab Coat: A lab coat should be worn to protect from contamination.[1]
General Handling:
-
When handling solid forms of chemical compounds, avoid the creation of dust.[1]
-
It is recommended to work in a well-ventilated area, preferably within a fume hood, particularly when dealing with powders.[1]
-
Minimize the generation of splashes or aerosols.[1]
-
Always wash hands thoroughly after handling the compound.[1][2]
Quantitative Data Summary for a Representative Compound
The following table summarizes key quantitative data for a representative diterpenoid, neoandrographolide, which can be useful for safety and handling considerations.
| Property | Value |
| Molecular Formula | C₂₆H₄₀O₈ |
| Molecular Weight | 480.6 g/mol |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 10 mg/ml |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of laboratory chemical waste.
Step 1: Decontamination of Labware
-
Glassware and Equipment: All labware that has been in contact with the chemical compound should be decontaminated.
-
Rinsing: Rinse the contaminated items with a suitable solvent in which the compound is soluble, such as ethanol or DMSO. This rinsate must be collected as chemical waste.[1]
-
Washing: Following the initial solvent rinse, wash the glassware and equipment with soap and water.[1]
Step 2: Management of Solid and Liquid Waste
-
Solid Waste (Pure Compound): Small amounts of expired or unused solid compounds should be treated as chemical waste. Do not mix with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.[1]
-
Liquid Waste (Solutions and Rinsate): Collect all solutions containing the compound and the solvent rinsate from decontamination in a designated, leak-proof, and clearly labeled waste container. The label should specify the contents, approximate concentration, and any other dissolved substances. Store the liquid waste container in a secondary containment bin in a designated waste accumulation area.[1]
-
Documentation: Complete all required waste disposal forms or manifests in accordance with your institution's policies.[1]
Step 3: Storage and Final Disposal
-
Flammable Waste: Flammable waste must be stored in a fireproof cabinet.[3]
-
Waste with Hazardous Fumes: This type of waste must be stored in a ventilated area.[3]
-
Liquid Waste Storage: Liquid waste should be stored in a manner that prevents any leakage from causing harm or entering drains, preferably by placing waste containers in a plastic tray.[3]
-
Transport: All laboratory waste should be transported to the designated waste rooms by each research group.[3]
-
Pickup: The chemical waste will be picked up from the waste rooms by contracted companies. Ensure all containers are properly labeled, as they will not be picked up otherwise.[3]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the step-by-step actions for proper chemical waste disposal.
Caption: Workflow for the segregation, containment, and disposal of chemical waste.
This comprehensive guide ensures that laboratory professionals can manage chemical waste safely and effectively, minimizing risks to both personnel and the environment. Always prioritize consulting the specific SDS and your institution's EHS guidelines.
References
Personal protective equipment for handling NEO 376
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for NEO 376. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles compliant with ANSI Z87.1 | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat (fully buttoned) | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of vapors or aerosols. |
Safe Handling and Operational Plan
Follow these step-by-step procedures for the safe handling and use of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Put on all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents for the experiment.
-
-
Handling:
-
Carefully open the container of this compound inside the chemical fume hood.
-
Dispense the required amount of the substance using appropriate laboratory equipment.
-
Conduct the experimental procedure, keeping all materials containing this compound within the fume hood.
-
Securely close the primary container of this compound immediately after use.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable disinfectant.
-
Dispose of all waste materials, including empty containers and used PPE, in designated hazardous waste containers.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Thoroughly wash hands with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled Hazardous Chemical Waste Container | Collect for licensed hazardous waste disposal. |
| Contaminated Labware | Puncture-resistant Sharps Container | Segregate from non-hazardous waste. |
| Contaminated PPE | Labeled Hazardous Waste Bag | Dispose of as hazardous waste. |
Disposal Workflow
Caption: Logical flow for the proper disposal of this compound waste.
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures immediately.
Table 3: Emergency Response Protocols
| Emergency Situation | Immediate Action |
| Skin Contact | Remove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the area. Alert laboratory personnel and the safety officer. Contain the spill with absorbent materials. Do not attempt to clean up a large spill without proper training and equipment. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
